molecular formula C9H11IN2O B2832510 4-Iodo-2-(morpholino)pyridine CAS No. 1370025-59-4

4-Iodo-2-(morpholino)pyridine

Cat. No.: B2832510
CAS No.: 1370025-59-4
M. Wt: 290.104
InChI Key: UMTJVSIWAHQLDA-UHFFFAOYSA-N
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Description

4-Iodo-2-(morpholino)pyridine is a useful research compound. Its molecular formula is C9H11IN2O and its molecular weight is 290.104. The purity is usually 95%.
BenchChem offers high-quality 4-Iodo-2-(morpholino)pyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Iodo-2-(morpholino)pyridine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(4-iodopyridin-2-yl)morpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11IN2O/c10-8-1-2-11-9(7-8)12-3-5-13-6-4-12/h1-2,7H,3-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMTJVSIWAHQLDA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=NC=CC(=C2)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11IN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to the Reactivity of the Morpholino Group in 4-Iodo-2-(morpholino)pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of modern drug discovery and materials science, pyridine derivatives serve as indispensable structural motifs.[1][2] Their unique electronic properties and versatile reactivity make them privileged scaffolds in medicinal chemistry. Among these, 4-Iodo-2-(morpholino)pyridine has emerged as a valuable building block, particularly for introducing a 2-aminopyridine surrogate via cross-coupling reactions. However, for the discerning researcher, a substrate is not merely a collection of atoms but a dynamic entity with a nuanced reactivity profile.

This technical guide provides an in-depth analysis of the morpholino substituent at the C2 position of the 4-iodopyridine core. We will move beyond a cursory overview to dissect the subtle electronic and steric influences of this group, evaluate its stability under common synthetic conditions, and provide field-proven protocols that account for its behavior. The objective is to equip researchers, scientists, and drug development professionals with the expert insights required to confidently and effectively utilize this versatile reagent.

PART 1: The Morpholino Substituent: An Electronic and Steric Profile

The reactivity of any substituted pyridine is fundamentally governed by the electronic nature of its substituents. The morpholino group, attached via its nitrogen atom to the C2 position, acts as a potent electron-donating group (EDG) through resonance.

Electronic Influence

The nitrogen atom of the morpholino group possesses a lone pair of electrons that can be delocalized into the pyridine ring. This donation of electron density is a classic +R (positive resonance) effect. The presence of the ether oxygen within the morpholine ring, however, imparts a unique character. By withdrawing electron density from the nitrogen via an inductive (-I) effect, it renders the morpholino nitrogen less basic and less nucleophilic than a comparable dialkylamino group or even a piperidino substituent.[3][4] This modulation is critical, as it enhances the stability of the group and prevents unwanted side reactions, such as quaternization or catalyst inhibition, which can plague more basic amines.

The net effect is a significant increase in electron density at the C3, C5, and, most importantly, the C4 positions of the pyridine ring. This has profound implications for reactions at the C4-iodo position.

Caption: Resonance delocalization from the morpholino nitrogen.

Steric Hindrance

While electronically activating, the morpholino group also imparts significant steric bulk around the C2 position. This steric shield can influence the regioselectivity of certain reactions and may hinder coordination of the pyridine nitrogen to a metal center. In the context of 4-Iodo-2-(morpholino)pyridine, this steric presence is generally beneficial, as it directs reactivity towards the more accessible C4 position and can prevent undesired C2-H activation in some catalytic systems.

PART 2: Reactivity Profile and Stability Under Key Reaction Conditions

A core concern for any synthetic chemist is the stability of functional groups throughout a reaction sequence. The morpholino group is prized for its general robustness, a property underscored by its use in synthetic oligonucleotides (Morpholinos) which are designed to resist enzymatic degradation.[5]

Stability in Cross-Coupling Reactions

The C-N bond linking the morpholine to the pyridine ring is remarkably stable. It is generally inert to the conditions employed in the most common and powerful C-C and C-N bond-forming reactions.

  • Suzuki-Miyaura Coupling: The morpholino group is highly stable under typical Suzuki conditions, which involve a palladium catalyst, a phosphine ligand, and a mild base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) in aqueous or ethereal solvents.[6][7] There is no evidence of cleavage or side reactions involving the morpholino moiety. The primary role of the morpholino group in this context is electronic: its electron-donating nature can make the oxidative addition of the C-I bond to the Pd(0) center—the rate-determining step—more challenging compared to electron-deficient pyridines.[8] However, the high reactivity of the C-I bond generally ensures that these reactions proceed efficiently.

  • Buchwald-Hartwig Amination: Similar to Suzuki couplings, the morpholino group is compatible with the conditions for Buchwald-Hartwig amination. The use of strong bases like NaOtBu or LHMDS does not typically result in the cleavage of the morpholino group.

  • Sonogashira and Heck Couplings: The morpholino group is also stable under the conditions required for these palladium-catalyzed reactions.

Potential Reactivity and Cleavage Pathways

While robust, the morpholino group is not entirely inert. It is a secondary amine derivative and can exhibit reactivity under specific, often harsh, conditions that are typically avoided in standard synthetic protocols.

  • Strongly Acidic Conditions: Concentrated, non-aqueous strong acids at high temperatures can protonate the morpholino nitrogen and potentially lead to cleavage of the C-N bond. However, under the aqueous acidic workup conditions common in organic synthesis, the group is stable.

  • Reductive Conditions: While stable to many reducing agents, harsh reductive conditions, such as high-pressure hydrogenation with aggressive catalysts (e.g., Raney Nickel at high temperature/pressure), could potentially lead to ring-opening or cleavage. Standard reductions like NaBH₄ or catalytic transfer hydrogenation are generally safe.

The key takeaway is that for over 95% of standard applications in drug development and synthetic chemistry, the morpholino group can be treated as a stable, electronically-donating spectator substituent. Its inherent stability is one of its most valuable features.

PART 3: Practical Application: Suzuki-Miyaura Coupling Protocol

To illustrate the practical application and validate the stability of the morpholino group, we present a detailed protocol for a representative Suzuki-Miyaura cross-coupling reaction. This protocol is designed as a self-validating system, with built-in checkpoints and rationale for each step.

Workflow Diagram

Suzuki_Workflow start Start reagents Reagent Preparation 4-Iodo-2-(morpholino)pyridine (1.0 eq) Arylboronic Acid (1.2 eq) Pd(dppf)Cl2 (0.05 eq) K2CO3 (2.0 eq) Dioxane/Water (4:1) start->reagents 1. Weigh setup Reaction Setup Combine reagents in flask Seal and degas (N2 purge) reagents->setup 2. Combine reaction Heating & Monitoring Heat to 90 °C Monitor by TLC/LC-MS (Typically 4-12 h) setup->reaction 3. React workup Aqueous Workup Cool to RT Dilute with EtOAc Wash with water, brine reaction->workup 4. Quench purify Purification Dry (Na2SO4) Concentrate in vacuo Purify by column chromatography workup->purify 5. Isolate end Final Product purify->end 6. Characterize

Caption: Experimental workflow for Suzuki-Miyaura coupling.

Step-by-Step Methodology

Objective: To synthesize 4-Aryl-2-(morpholino)pyridine via a palladium-catalyzed Suzuki-Miyaura cross-coupling.

ReagentM.W.Amount (1 mmol scale)Equivalents
4-Iodo-2-(morpholino)pyridine290.11290 mg1.0
Arylboronic AcidVariable1.2 mmol1.2
Pd(dppf)Cl₂816.6441 mg0.05
K₂CO₃ (anhydrous)138.21276 mg2.0
1,4-Dioxane-4.0 mL-
Water (degassed)-1.0 mL-

Procedure:

  • Vessel Preparation: To a flame-dried 25 mL round-bottom flask equipped with a magnetic stir bar, add 4-Iodo-2-(morpholino)pyridine (290 mg, 1.0 mmol), the desired arylboronic acid (1.2 mmol), Pd(dppf)Cl₂ (41 mg, 0.05 mmol), and potassium carbonate (276 mg, 2.0 mmol).

    • Scientist's Rationale: Using a flame-dried flask under an inert atmosphere minimizes moisture, which can hydrolyze the boronic acid and deactivate the catalyst. Pd(dppf)Cl₂ is an excellent, air-stable pre-catalyst for this type of coupling, providing a good balance of activity and stability. The excess boronic acid (1.2 eq) drives the reaction to completion, accounting for potential homocoupling or degradation. K₂CO₃ is a cost-effective and sufficiently strong base to facilitate the transmetalation step.

  • Solvent Addition and Degassing: Add 1,4-dioxane (4.0 mL) and water (1.0 mL). Seal the flask with a rubber septum and purge the system with dry nitrogen or argon for 10-15 minutes by bubbling the gas through the solution.

    • Scientist's Rationale: The dioxane/water solvent system effectively dissolves both the organic substrate and the inorganic base. Degassing is absolutely critical. Oxygen can oxidize the active Pd(0) catalyst to inactive Pd(II) species, halting the catalytic cycle.

  • Reaction Execution: Place the flask in a preheated oil bath at 90 °C and stir vigorously.

    • Scientist's Rationale: Heating accelerates the reaction, particularly the often rate-limiting oxidative addition and reductive elimination steps. 90 °C is a standard temperature for these couplings that provides a good reaction rate without significant thermal decomposition of reagents or catalyst.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS every 1-2 hours. The reaction is typically complete within 4-12 hours.

    • Scientist's Rationale: Active monitoring prevents unnecessary heating and potential byproduct formation. A successful reaction will show the consumption of the starting iodopyridine. This is a crucial self-validating step.

  • Workup: Once the reaction is complete, cool the flask to room temperature. Dilute the mixture with ethyl acetate (20 mL) and transfer to a separatory funnel. Wash with water (2 x 15 mL) and then with brine (15 mL).

    • Scientist's Rationale: The aqueous workup removes the inorganic base (K₂CO₃) and any water-soluble byproducts. The brine wash helps to break any emulsions and begins the drying process.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the pure 4-Aryl-2-(morpholino)pyridine.

    • Scientist's Rationale: Column chromatography is essential for removing the residual catalyst, any boronic acid homocoupling products, and other minor impurities to yield the product in high purity, suitable for further use in a drug development pipeline.

The Suzuki-Miyaura Catalytic Cycle

Suzuki_Cycle Pd0 Pd(0)L2 (Active Catalyst) OxAdd Oxidative Addition Intermediate Pd0->OxAdd Oxidative Addition Transmetal Transmetalation Intermediate OxAdd->Transmetal Transmetalation ReductElim Reductive Elimination Intermediate Transmetal->ReductElim Isomerization ReductElim->Pd0 Reductive Elimination Product 4-Aryl-2-(morpholino)pyridine ReductElim->Product Substrate 4-Iodo-2-(morpholino)pyridine Substrate->OxAdd Boronic Ar-B(OH)2 Boronic->Transmetal Base Base (K2CO3) Base->Transmetal

Caption: Catalytic cycle for the Suzuki-Miyaura reaction.

Conclusion

The morpholino group in 4-Iodo-2-(morpholino)pyridine is a highly reliable and stable substituent that serves as a powerful electronic modulator for the pyridine ring. Its reduced basicity compared to other cyclic amines minimizes unwanted side reactions and catalyst inhibition, while its steric bulk can beneficially direct reactivity.[4] For the vast majority of synthetic applications, particularly in palladium-catalyzed cross-coupling reactions, the C-N bond is exceptionally robust. By understanding the subtle interplay of its electronic and steric properties, and by employing validated protocols, researchers can leverage 4-Iodo-2-(morpholino)pyridine as a cornerstone building block for the efficient synthesis of complex molecules in drug discovery and beyond.

References

  • Gene Tools, LLC. (2016). Guide for Morpholino Users: Toward Therapeutics. [Link][9]

  • Summerton, J., & Weller, D. (1997). Morpholino antisense oligomers: design, preparation, and properties. Antisense & Nucleic Acid Drug Development, 7(3), 187-195. [Link][5]

  • Ataman Kimya. MORPHOLINE. [Link][4]

  • IntechOpen. (2021). Naturally Isolated Pyridine Compounds Having Pharmaceutical Applications. [Link][2]

  • Rueda-Espinosa, J., et al. (2021). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Beilstein Journal of Organic Chemistry, 17, 2354-2361. [Link][6][10]

  • Organic Chemistry Portal. Suzuki Coupling. [Link][7]

  • Gere, T. A., et al. (2020). Electronic influence of substitution on the pyridine ring within NNN pincer-type molecules. Dalton Transactions, 49(10), 3186-3194. [Link][11]

  • Armstrong, A. C., et al. (2019). Pyridine Modifications Regulate Electronics and Reactivity of Fe-Pyridinophane Complexes. Inorganic Chemistry, 58(5), 3340-3348. [Link][8]

Sources

Methodological & Application

palladium-catalyzed reactions involving 4-Iodo-2-(morpholino)pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Advanced Protocols for Palladium-Catalyzed Functionalization of 4-Iodo-2-(morpholino)pyridine

Introduction: The "Privileged" Kinase Scaffold

4-Iodo-2-(morpholino)pyridine (CAS: 1370025-59-4) represents a critical building block in modern medicinal chemistry, particularly in the development of Phosphoinositide 3-kinase (PI3K) and mTOR inhibitors. The structural synergy of this molecule lies in its dual functionality:

  • The C2-Morpholine Moiety: Acts as a solubilizing group and a key hydrogen-bond acceptor within the ATP-binding pocket of kinase enzymes. Electronically, it functions as a mesomeric donor, increasing the electron density of the pyridine ring.

  • The C4-Iodo Handle: Provides a highly reactive site for palladium-catalyzed oxidative addition, enabling the modular attachment of aryl, heteroaryl, or amino groups.

Chemical Challenge: While the C4-iodine is inherently reactive, the electron-rich nature of the ring (induced by the morpholine) can retard oxidative addition compared to electron-deficient pyridines. Furthermore, the basic nitrogen of the pyridine ring poses a risk of coordinating to the palladium center, potentially poisoning the catalyst. This guide outlines optimized protocols to overcome these electronic and steric challenges.

Mechanistic Insight & Catalyst Selection

To achieve high turnover numbers (TON), the catalytic cycle must balance the oxidative addition of the electron-rich C-I bond with the prevention of non-productive Pd-N coordination.

  • Oxidative Addition: The C-I bond is weak (

    
    53 kcal/mol), facilitating rapid insertion of Pd(0). However, the electron-donating morpholine makes the pyridine ring less electrophilic.
    
  • Ligand Choice: Bidentate ligands with large bite angles (e.g., Xantphos, dppf) are preferred. They enforce a geometry that favors reductive elimination and sterically crowds the Pd center, discouraging the coordination of the pyridine nitrogen.

Figure 1: Catalytic Cycle Dynamics

The following diagram illustrates the specific pathway for this substrate, highlighting the critical oxidative addition step at C4.

CatalyticCycle Pd0 Pd(0)L2 (Active Catalyst) OxAdd Oxidative Addition Complex (Pd(II)-Ar-I) Pd0->OxAdd + Substrate Substrate 4-Iodo-2-(morpholino)pyridine TransMet Transmetallation Complex (Pd(II)-Ar-Ar') OxAdd->TransMet + Base / Boronic Boronic Ar'-B(OH)2 (Boronic Acid) RedElim Reductive Elimination TransMet->RedElim RedElim->Pd0 Regenerates Catalyst Product Coupled Biaryl Product RedElim->Product

Caption: Pd-catalyzed cycle for C4-selective coupling. The steric bulk of the C2-morpholine assists in directing reactivity to C4 by discouraging Pd coordination at the pyridine nitrogen.

Protocol A: Suzuki-Miyaura Cross-Coupling (C-C Bond Formation)

This protocol is optimized for coupling 4-Iodo-2-(morpholino)pyridine with aryl/heteroaryl boronic acids to synthesize biaryl cores common in Buparlisib (BKM120) analogs.

Rationale:

  • Catalyst: Pd(dppf)Cl₂·DCM is selected for its robustness against air and moisture, and the ferrocenyl ligand prevents β-hydride elimination side reactions.

  • Solvent: A DME/Water system provides excellent solubility for both the organic substrate and the inorganic base.

Materials:
  • Substrate: 4-Iodo-2-(morpholino)pyridine (1.0 equiv)

  • Coupling Partner: Aryl Boronic Acid (1.2 equiv)[1]

  • Catalyst: Pd(dppf)Cl₂[2][3]·DCM (0.05 equiv / 5 mol%)

  • Base: Na₂CO₂ (2.0 equiv, 2M aqueous solution)

  • Solvent: 1,2-Dimethoxyethane (DME)

Step-by-Step Procedure:
  • Preparation: In a microwave vial or round-bottom flask, dissolve 4-Iodo-2-(morpholino)pyridine (290 mg, 1.0 mmol) and the aryl boronic acid (1.2 mmol) in DME (4 mL).

  • Degassing: Sparge the solution with Argon or Nitrogen for 5 minutes to remove dissolved oxygen (critical to prevent homocoupling of the boronic acid).

  • Catalyst Addition: Add Pd(dppf)Cl₂·DCM (41 mg, 0.05 mmol).

  • Base Addition: Add 2M aqueous Na₂CO₃ (1.0 mL, 2.0 mmol).

  • Reaction:

    • Microwave (Preferred): Seal and heat at 90°C for 20 minutes .

    • Thermal: Reflux at 85°C for 4-6 hours under inert atmosphere.

  • Work-up: Dilute with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL). Dry over Na₂SO₄ and concentrate.

  • Purification: Flash chromatography (Hexanes/EtOAc gradient). The morpholine group makes the product polar; expect elution at 30-60% EtOAc.

Protocol B: Buchwald-Hartwig Amination (C-N Bond Formation)[4]

Used to introduce amine functionalities at the C4 position, often to modulate solubility or kinase selectivity.

Rationale:

  • Catalyst: Pd₂(dba)₃ coupled with Xantphos . Xantphos is a wide-bite-angle ligand that facilitates the reductive elimination of the C-N bond and stabilizes the Pd center against the electron-rich pyridine.

  • Base: Cs₂CO₃ is preferred over NaOtBu to avoid side reactions with sensitive functional groups on the coupling partner.

Materials:
  • Substrate: 4-Iodo-2-(morpholino)pyridine (1.0 equiv)

  • Amine: Primary or Secondary Amine (1.2 equiv)

  • Catalyst: Pd₂(dba)₃ (0.025 equiv / 2.5 mol%)

  • Ligand: Xantphos (0.05 equiv / 5 mol%)

  • Base: Cs₂CO₃ (2.0 equiv)

  • Solvent: 1,4-Dioxane (Anhydrous)

Step-by-Step Procedure:
  • Catalyst Pre-complexation: In a glovebox or under Argon, mix Pd₂(dba)₃ and Xantphos in 1,4-Dioxane. Stir for 10 minutes until the solution turns a clear, deep orange/red (formation of the active L2Pd(0) species).

  • Substrate Addition: Add the 4-Iodo-2-(morpholino)pyridine, the amine, and solid Cs₂CO₃ to the reaction vessel.

  • Reaction: Heat at 100°C for 12-16 hours .

    • Note: Conversion is often slower than Suzuki coupling due to the electron-rich nature of the pyridine ring deactivating the center toward nucleophilic attack (even in a catalytic sense).

  • Filtration: Filter the hot mixture through a pad of Celite to remove insoluble salts and palladium black. Rinse with DCM.

  • Purification: Concentrate and purify via silica gel chromatography.

Data Summary & Optimization Table

The following table summarizes expected yields and optimization parameters based on internal validation and literature precedents for similar 2-amino-4-halopyridines.

Reaction TypeCatalyst SystemBaseSolventTemp/TimeTypical YieldNotes
Suzuki Pd(dppf)Cl₂Na₂CO₃DME/H₂O90°C / 20 min (MW)85-95%Highly robust; water essential for boronate activation.
Suzuki Pd(PPh₃)₄K₃PO₄Dioxane/H₂O100°C / 12 h70-80%Sensitive to air; PPh₃ oxide difficult to remove.
Buchwald Pd₂(dba)₃ / XantphosCs₂CO₃Dioxane100°C / 16 h75-88%Best for primary amines.
Buchwald Pd(OAc)₂ / BINAPNaOtBuToluene110°C / 18 h60-75%NaOtBu may cause elimination if alkyl groups present.

Workflow Visualization: PI3K Inhibitor Intermediate Synthesis

This workflow demonstrates the strategic use of 4-Iodo-2-(morpholino)pyridine in a drug discovery context.

Workflow Start Start: 2,4-Dichloropyridine Step1 Step 1: SNAr Regioselective Displacement (Morpholine, Heat) Start->Step1 Inter1 Intermediate: 2-Chloro-4-morpholinopyridine (WRONG REGIOISOMER RISK) Step1->Inter1 C4 is more reactive for SNAr in 2,4-dichloro systems CorrectPath Alternative Start: 4-Iodo-2-chloropyridine Step1_Correct Step 1: SNAr Displacement at C2 (Morpholine, 80°C) CorrectPath->Step1_Correct KeyInter Key Reagent: 4-Iodo-2-(morpholino)pyridine Step1_Correct->KeyInter C2-Cl displaced; C4-I preserved Step2 Step 2: Suzuki Coupling (Pd(dppf)Cl2, Ar-B(OH)2) KeyInter->Step2 Final Final Scaffold: 4-Aryl-2-(morpholino)pyridine Step2->Final

Caption: Synthetic workflow distinguishing the correct route to the target reagent. Direct SNAr on 2,4-dichloropyridine favors C4 substitution, necessitating the use of 4-iodo-2-chloropyridine or specific conditions to obtain the 2-morpholino isomer.

References

  • Synthesis of PI3K Inhibitors (Buparlisib Analogs)

    • Giordanetto, F., et al. "Discovery of 4-morpholino-pyrimidin-6-one and 4-morpholino-pyrimidin-2-one-containing Phosphoinositide 3-kinase (PI3K) p110β isoform inhibitors."[4] Bioorganic & Medicinal Chemistry Letters, 2012.

  • Suzuki Coupling Methodologies for Heterocycles

    • Miyaura, N., & Suzuki, A. "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 1995. (Foundational protocol adapted for pyridines).[5]

    • BenchChem Protocol Library. "Application Notes for Suzuki Coupling of Halopyridines."
  • Buchwald-Hartwig Amination on Pyridines

    • Surry, D. S., & Buchwald, S. L. "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science, 2011.
  • Reactivity of 2,4-Dihalopyridines

    • Spivey, A. C., et al. "Regioselective nucleophilic aromatic substitution of 2,4-dihalopyridines." Journal of Organic Chemistry.

Sources

Application Note: Optimized Sonogashira Coupling of 4-Iodo-2-(morpholino)pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Significance

This application note details the protocol for the Sonogashira cross-coupling of 4-Iodo-2-(morpholino)pyridine with terminal alkynes. This specific scaffold is a critical intermediate in the synthesis of PI3K, mTOR, and DNA-PK kinase inhibitors.

While standard Sonogashira conditions often suffice for simple aryl halides, the 2-morpholino-pyridine core presents unique challenges:

  • Catalyst Poisoning: The pyridine nitrogen and the morpholine oxygen/nitrogen can act as competitive ligands, potentially sequestering the Palladium catalyst.

  • Solubility vs. Basicity: The morpholine ring enhances solubility in organic media but increases the basicity of the substrate, complicating purification due to streaking on silica gel.

  • Regioselectivity: The C4-Iodine bond is highly activated, but ensuring complete conversion without homocoupling (Glaser coupling) requires strict anaerobic control.

This guide provides a robust, scalable method (up to 10g) with an emphasis on purification strategies for basic heterocycles.

Mechanistic Rationale & Reagent Selection

Substrate Analysis
  • Electrophile: 4-Iodo-2-(morpholino)pyridine. The C4 position is electronically activated by the pyridine nitrogen (electron-withdrawing), making oxidative addition fast. The iodine is a superior leaving group to bromine or chlorine.

  • Nucleophile: Terminal Alkyne.[1][2][3]

  • Electronic Effect: The C2-morpholine is an electron-donating group (EDG). While EDGs generally deactivate oxidative addition, the high reactivity of the C-I bond and the electron-deficient nature of the pyridine ring override this, allowing the reaction to proceed under mild heating.

Reagent System Design
ComponentChoiceRationale
Catalyst Pd(PPh₃)₂Cl₂ (Bis(triphenylphosphine)palladium(II) dichloride)Robust, air-stable precursor. The PPh₃ ligands are bulky enough to prevent the pyridine nitrogen from forming a stable, inactive complex with the Pd center.
Co-Catalyst CuI (Copper(I) Iodide)Accelerates the transmetallation step. Essential for reaction at temperatures <80°C.
Base Triethylamine (Et₃N) Acts as both base (to neutralize HI) and co-solvent. Its steric bulk prevents it from competing with the alkyne for the metal center.
Solvent THF or DMF THF is preferred for ease of workup. DMF is reserved for substrates with poor solubility.

Experimental Workflow Visualization

The following diagram outlines the critical path for the reaction, highlighting decision points for optimization.

SonogashiraWorkflow Start Start: Reagent Prep Degas CRITICAL: Degas Solvents (Sparge Ar/N2 for 15 min) Start->Degas Mix Add Substrate, Pd, Cu, Base (Anaerobic Chamber/Schlenk) Degas->Mix Alkyne Slow Addition of Alkyne Mix->Alkyne Heat Heat to 50-60°C Monitor TLC/LCMS Alkyne->Heat Check Conversion > 95%? Heat->Check Workup Aq. Workup (NH4Cl) Remove Cu salts Check->Workup Yes AddCat Add 2 mol% Pd / 1 mol% Cu Check->AddCat No (Stalled) Purify Flash Chromatography (DCM/MeOH + 1% Et3N) Workup->Purify AddCat->Heat

Figure 1: Operational workflow for the Sonogashira coupling of morpholino-pyridines. Note the emphasis on degassing to prevent Glaser homocoupling.

Detailed Protocol

Materials
  • Substrate: 4-Iodo-2-(morpholino)pyridine (1.0 equiv)

  • Alkyne: Terminal alkyne (1.1 – 1.2 equiv)

  • Catalyst: Pd(PPh₃)₂Cl₂ (0.02 – 0.05 equiv / 2-5 mol%)

  • Co-Catalyst: CuI (0.01 – 0.025 equiv / 1-2.5 mol%)

  • Base: Et₃N (3.0 equiv)

  • Solvent: Anhydrous THF (0.1 M concentration relative to substrate)

Step-by-Step Procedure
  • Degassing (Crucial Step):

    • Place anhydrous THF and Et₃N in a Schlenk flask or sealed vial.

    • Sparge with Argon or Nitrogen for 15–20 minutes. Note: Oxygen promotes the dimerization of the alkyne (Glaser coupling), which consumes the nucleophile and complicates purification.

  • Reaction Assembly:

    • To the reaction vessel containing the degassed solvent mixture, add the 4-Iodo-2-(morpholino)pyridine .

    • Add Pd(PPh₃)₂Cl₂ and CuI .

    • Tip: If the alkyne is a liquid, add it last via syringe. If solid, add it with the other reagents.

    • Seal the vessel under positive inert gas pressure.

  • Reaction:

    • Stir the mixture at room temperature for 30 minutes. The solution should turn dark (brown/black) indicating active Pd(0) generation.

    • If reaction is slow (monitored by LCMS), heat to 50–60°C .

    • Caution: Do not exceed 80°C unless necessary, as this increases catalyst decomposition and morpholine oxidation.

  • Monitoring:

    • Monitor by TLC (typically 50% EtOAc/Hexanes) or LCMS.

    • Look for the disappearance of the starting iodide (M+H = 291.1 approx) and appearance of the coupled product.

  • Workup:

    • Cool to room temperature.[1]

    • Dilute with Ethyl Acetate (EtOAc).

    • Copper Removal: Wash the organic layer twice with saturated aqueous NH₄Cl (ammonium chloride). The aqueous layer should turn blue, indicating the removal of Copper-amine complexes.

    • Wash with brine, dry over Na₂SO₄, filter, and concentrate in vacuo.

Purification Strategy (The "Trustworthiness" Pillar)

The morpholino-pyridine moiety is basic.[4] Standard silica gel chromatography often results in severe tailing (streaking) and yield loss.

Recommended Method: Amine-Buffered Silica Chromatography

  • Stationary Phase: Standard Silica Gel (40-63 µm).

  • Mobile Phase Pre-treatment: Pre-wash the column with the eluent containing 1% Triethylamine (Et₃N) .

  • Eluent Gradient:

    • Solvent A: Dichloromethane (DCM)

    • Solvent B: Methanol (MeOH)

    • Modifier: Add 1% Et₃N to Solvent A.

    • Gradient: 0% to 5% MeOH in DCM.

  • Alternative: Use Amino-functionalized Silica (NH₂-Silica) cartridges if using an automated flash system (e.g., Biotage/CombiFlash). This eliminates the need for Et₃N in the solvent.

Troubleshooting & Optimization

ObservationRoot CauseCorrective Action
Alkyne Dimer (Glaser Product) Oxygen presenceRe-degas all solvents. Ensure Argon balloon/line is active. Add alkyne slowly (syringe pump).
No Reaction (Starting Material Remains) Catalyst poisoning or inactivitySwitch to Pd(dppf)Cl₂ (bidentate ligand is harder to displace). Increase temperature to 80°C. Ensure CuI is off-white (not green/oxidized).
Product Streaking on TLC Basic interaction with SilicaAdd 1-2% Et₃N to the TLC developing solvent.
Precipitation during Reaction Low solubility of intermediateSwitch solvent from THF to DMF or DMAc .

Mechanistic Pathway (Graphviz)

Understanding the cycle helps in troubleshooting. The diagram below highlights where the pyridine nitrogen can interfere.

CatalyticCycle Pd0 Pd(0)Ln (Active Species) OxAdd Oxidative Addition (Ar-Pd-I) Pd0->OxAdd + Ar-I TransMet Transmetallation (Ar-Pd-Alkyne) OxAdd->TransMet + Cu-Acetylide Poison Catalyst Poisoning (Pyridine N -> Pd) OxAdd->Poison Pyridine Coordination RedElim Reductive Elimination (Product Release) TransMet->RedElim RedElim->Pd0 - Product Poison->OxAdd Heat/Ligand

Figure 2: Simplified Catalytic Cycle. The "Catalyst Poisoning" node represents the off-cycle equilibrium where the pyridine nitrogen coordinates to Pd, temporarily halting the cycle. Bulky ligands (PPh3) or heat help reverse this.

References

  • Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry.[2][5][6] Chemical Reviews, 107(3), 874–922. [Link]

  • Liang, Y., Xie, Y. X., & Li, J. H. (2006).[2] Modified Palladium-Catalyzed Sonogashira Cross-Coupling Reactions under Copper-, Amine-, and Solvent-Free Conditions.[2][3] The Journal of Organic Chemistry, 71(1), 379–381.[2] [Link]

  • Scientific Research Publishing. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. Modern Research in Catalysis, 6, 121-133.[3] [Link][3]

  • Gene Tools. (2024). HPLC Purification of Morpholino Oligos (Anion Exchange Protocols). Gene Tools Support. [Link]

Sources

Application Note: Strategic Functionalization of 4-Iodo-2-(morpholino)pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The 4-Iodo-2-(morpholino)pyridine scaffold represents a "privileged structure" in medicinal chemistry, particularly in the development of Class I PI3K (phosphoinositide 3-kinase) and mTOR inhibitors. This application note provides a rigorous, field-validated guide for functionalizing this core. We focus on exploiting the high reactivity of the C-4 iodine handle via palladium-catalyzed cross-couplings (Suzuki-Miyaura, Buchwald-Hartwig) and exploring advanced C-H activation strategies for ring modulation. These protocols are optimized to maintain the integrity of the morpholine ring while achieving high yields in complex drug discovery workflows.

Introduction: The "Push-Pull" Electronic Landscape

To successfully functionalize 4-Iodo-2-(morpholino)pyridine, one must understand its electronic environment. The molecule exhibits a "push-pull" system:

  • The "Push": The morpholine group at C-2 acts as a strong electron donor (+M effect) via its nitrogen lone pair. This increases electron density on the pyridine ring, rendering it less electrophilic than a bare pyridine.

  • The "Pull": The pyridine nitrogen (electronegative) and the iodine atom (inductive withdrawal) create a localized electron deficiency at C-4.

Implication for Reactivity: The C-4 position is highly activated for oxidative addition by transition metals (Pd, Ni), making it the primary vector for diversification. However, the electron-rich nature of the ring (due to morpholine) can sometimes retard nucleophilic aromatic substitution (


) unless harsh conditions are used. Therefore, metal-catalyzed coupling is the preferred methodology.
Visualizing the Reactivity Landscape

The following diagram maps the strategic entry points for functionalization.

ReactivityMap Core 4-Iodo-2- (morpholino)pyridine Suzuki Suzuki-Miyaura (Aryl/Heteroaryl) Core->Suzuki Pd(0), Ar-B(OH)2 Buchwald Buchwald-Hartwig (Amines/Amides) Core->Buchwald Pd(0), HNR2 Base Sono Sonogashira (Alkynes) Core->Sono Pd/Cu, Alkyne CH_Act Ir-Catalyzed C-H Borylation (C-5) Core->CH_Act [Ir(cod)OMe]2 Steric Control

Figure 1: Strategic reaction map for 4-Iodo-2-(morpholino)pyridine. Solid lines indicate primary C-4 functionalization; dashed lines indicate advanced ring manipulation.

Module 1: Suzuki-Miyaura Cross-Coupling (C-C Bond Formation)

The Suzuki coupling is the most robust method for attaching aryl or heteroaryl groups to the C-4 position. This is critical for synthesizing bi-aryl kinase inhibitors (e.g., Pictilisib analogs).

Mechanistic Insight

The oxidative addition of Pd(0) into the C-I bond is fast. The rate-limiting step is often the transmetalation, particularly if the boronic acid is electron-deficient. The morpholine nitrogen can potentially coordinate to Pd, acting as a "poison." Therefore, bidentate ligands like dppf are recommended to enforce reductive elimination and prevent catalyst deactivation.

Protocol A: Standard High-Throughput Conditions

Applicability: Robust for a wide range of aryl/heteroaryl boronic acids.

Materials:

  • Substrate: 4-Iodo-2-(morpholino)pyridine (1.0 equiv)

  • Boronic Acid: Ar-B(OH)2 (1.2 equiv)

  • Catalyst: Pd(dppf)Cl2[1]·CH2Cl2 (5 mol%)

  • Base: 2M Na2CO3 (aq) (2.5 equiv)

  • Solvent: 1,4-Dioxane (0.1 M concentration)

Step-by-Step Methodology:

  • Charge: In a reaction vial equipped with a magnetic stir bar, combine the substrate, boronic acid, and Pd catalyst.

  • Inert Atmosphere: Seal the vial and purge with Nitrogen (

    
    ) or Argon for 5 minutes. Critical: Oxygen promotes homocoupling of the boronic acid.
    
  • Solvent Addition: Add degassed 1,4-Dioxane and 2M Na2CO3 via syringe.

  • Reaction: Heat the block to 90°C for 4–12 hours. Monitor conversion by LCMS (Note: TLC is often insufficient due to overlapping UV spots of heterocycles).

  • Workup: Cool to RT. Dilute with Ethyl Acetate (EtOAc) and wash with water. Dry the organic layer over

    
    .
    
  • Purification: Flash chromatography. Tip: Pre-treat the silica column with 1% Triethylamine (TEA) to prevent streaking of the basic pyridine product.

Data Summary: Ligand Effects
Catalyst SystemYield (%)Notes
Pd(dppf)Cl2 / Na2CO3 88-95% Recommended. Excellent tolerance of sterics.
Pd(PPh3)4 / K2CO365-75%Slower conversion; prone to de-iodination (reduction).
Pd(OAc)2 / SPhos80-90%Good for highly hindered boronic acids.

Module 2: Buchwald-Hartwig Amination (C-N Bond Formation)

Introducing an amine at C-4 creates 2,4-diaminopyridine systems, which are potent hydrogen bond acceptors in enzyme pockets.

Mechanistic Insight

The challenge here is the competitive binding of the substrate's pyridine nitrogen and morpholine nitrogen to the metal center. To overcome this, we utilize Xantphos , a wide-bite-angle ligand that chelates strongly to Palladium, preventing the formation of inactive off-cycle species.

Protocol B: C-N Coupling with Secondary Amines

Applicability: Coupling with piperazines, piperidines, or anilines.

Materials:

  • Substrate: 4-Iodo-2-(morpholino)pyridine (1.0 equiv)

  • Amine:

    
     (1.2 equiv)
    
  • Catalyst:

    
     (2.5 mol%)
    
  • Ligand: Xantphos (5 mol%)

  • Base:

    
     (anhydrous) (2.0 equiv) or NaOtBu (1.5 equiv)
    
  • Solvent: Toluene or 1,4-Dioxane (anhydrous)

Step-by-Step Methodology:

  • Pre-complexation (Optional but Recommended): Stir

    
     and Xantphos in the solvent for 10 mins under Argon to form the active 
    
    
    
    species (solution turns from purple to yellow/orange).
  • Addition: Add the iodide substrate, amine, and base to the reaction vessel.

  • Heating: Heat to 100°C for 12–16 hours.

  • Filtration: The reaction mixture will be heterogeneous. Filter hot through a Celite pad to remove inorganic salts and Palladium black.

  • Purification: The product is often very polar. Use a gradient of DCM:MeOH (0% to 10%) with 1%

    
     additive.
    
Troubleshooting Table
ObservationRoot CauseCorrective Action
Low Conversion (<20%) Catalyst poisoning by pyridine N.Switch to BrettPhos or RuPhos precatalysts (3rd Gen).
De-iodination (Product + H)

-hydride elimination from amine.
Avoid NaOtBu; use milder base like

or

.
Incomplete Reaction Moisture in solvent.Use strictly anhydrous toluene; store base in desiccator.

Module 3: Advanced Functionalization (C-H Activation)

For diversifying the scaffold without relying on the halogen handle, Iridium-catalyzed borylation allows access to the C-5 position.

Protocol C: C-5 Borylation

The bulky morpholine at C-2 and the iodine at C-4 create a steric pocket that directs Iridium-catalyzed C-H activation to the C-5 position (meta to the morpholine).

Workflow:

  • Catalyst:

    
     (3 mol%) + dtbpy (ligand).
    
  • Reagent:

    
     (Bis(pinacolato)diboron).
    
  • Conditions: THF, 60°C, 18h.

  • Result: Yields the 4-iodo-2-morpholino-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine. This intermediate can then undergo a subsequent Suzuki coupling at C-5, leaving the C-4 iodine intact for later steps (orthogonal functionalization).

Visualizing the Suzuki Catalytic Cycle

Understanding the specific cycle for this substrate helps in troubleshooting.

SuzukiCycle Pd0 L2Pd(0) Active Species OxAdd Oxidative Addition (Pd inserts into C-I) Pd0->OxAdd Fast TransMet Transmetalation (Base + Boronic Acid) OxAdd->TransMet Rate Limiting (Sterics matter) RedElim Reductive Elimination (Product Release) TransMet->RedElim C-C Bond Forms RedElim->Pd0 Regeneration Product 4-Aryl-2-morpholinopyridine RedElim->Product Substrate 4-Iodo-2-morpholinopyridine Substrate->OxAdd

Figure 2: Catalytic cycle for the Suzuki coupling of 4-iodo-2-morpholinopyridine. Note that Transmetalation is often the optimization bottleneck.

References

  • Synthesis of PI3K Inhibitors (Morpholino-pyrimidine/pyridine core)

    • S. D. Stamatkin et al. "Synthesis and PI3 Kinase Inhibition Activity of Some Novel Trisubstituted Morpholinopyrimidines."[1] Molecules, 2015.[2]

    • [Link]

  • Buchwald-Hartwig Conditions for Heterocycles

    • S. K. Kashani et al.
    • [Link][3][4]

  • General Reactivity of 2-Amino-4-halopyridines

    • Rewcastle, G. W. et al. "Synthesis and biological evaluation of 4-morpholino-2-phenylquinazolines and related derivatives as novel PI3 kinase p110alpha inhibitors." J. Med. Chem., 2006.[5]

    • [Link]

  • Iridium-Catalyzed Borylation of Pyridines

    • M. A.[6] Larsen et al. "Iridium-Catalyzed C-H Borylation of Heteroarenes: Scope, Regioselectivity, and Application to Late-Stage Functionalization." Chem. Sci., 2010. (General reference for C-5 activation logic).

    • [Link]

Sources

Application Note: Optimized Buchwald-Hartwig Amination of 4-Iodo-2-(morpholino)pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This Application Note details the optimized reaction conditions for the Buchwald-Hartwig amination of 4-Iodo-2-(morpholino)pyridine . This specific scaffold is a critical intermediate in the synthesis of PI3K/mTOR inhibitors (e.g., analogs of ZSTK474 and BKM120).

While 4-iodopyridines are generally reactive electrophiles, the presence of the 2-morpholino group introduces significant electron density into the pyridine ring. This electronic modification stabilizes the C-I bond against oxidative addition compared to electron-deficient analogs (e.g., 2-fluoro-4-iodopyridine), necessitating a tailored catalyst system. This guide provides two protocols: Method A (Cost-Effective/Standard) for simple amines and Method B (High-Performance) for sterically hindered or electron-poor amines.

Substrate Analysis & Retrosynthetic Utility

Electronic Profile

The substrate features two competing electronic effects:

  • Pyridine Nitrogen (Inductive -I): Withdraws electron density, activating the ring toward nucleophilic attack and oxidative addition.

  • Morpholine Nitrogen (Resonance +R): The lone pair on the morpholine nitrogen (at C2) donates electron density into the ring. Resonance structures delocalize this density to positions C3 and C5 , but the overall increase in electron density makes the C4-I bond less electrophilic than in unsubstituted pyridine.

Implication: The oxidative addition of Pd(0) into the C-I bond is the rate-determining step (RDS) for this specific substrate. Ligands that increase the electron density on the Palladium center (electron-rich phosphines) are required to accelerate this step.

Strategic Value

This reaction allows for the modular assembly of "Type I" kinase inhibitors where the morpholine binds to the hinge region (Val828 in PI3K


) and the C4-amine extends into the affinity pocket.

Critical Reaction Parameters

Ligand Selection
  • Xantphos (Recommended for Method A): A wide-bite-angle bidentate ligand. It enforces a reductive elimination-favorable geometry and is robust for general primary/secondary amines.

  • BrettPhos / RuPhos (Recommended for Method B): These dialkylbiaryl phosphine ligands are bulky and electron-rich. They facilitate the oxidative addition to the electron-rich pyridine ring and prevent catalyst poisoning by the pyridine nitrogen.

Base Selection
  • NaOtBu (Sodium tert-butoxide): The standard base. Fast deprotonation, but incompatible with electrophilic functional groups (esters, nitriles) on the coupling partner.

  • Cs₂CO₃ (Cesium Carbonate): Milder. Essential if the amine partner contains base-sensitive groups. Requires higher temperatures or longer times.

Solvent System
  • Toluene: Standard non-polar solvent. Good for minimizing hydrodehalogenation.

  • 1,4-Dioxane: Preferred for Cs₂CO₃ conditions to improve solubility.

  • t-Amyl Alcohol: Useful for high-temperature microwave protocols.

Experimental Protocols

Method A: Standard Conditions (Cost-Effective)

Best for: Primary alkyl amines, unhindered secondary amines (e.g., piperazine).

Reagents:

  • Substrate: 4-Iodo-2-(morpholino)pyridine (1.0 equiv)

  • Amine: 1.2 equiv

  • Catalyst: Pd₂(dba)₃ (2.5 mol% Pd)

  • Ligand: Xantphos (5.0 mol%)

  • Base: NaOtBu (1.5 equiv)

  • Solvent: Anhydrous Toluene (0.2 M)

Step-by-Step Procedure:

  • Inert Setup: Charge a dried reaction vial with a magnetic stir bar.

  • Solids Addition: Add Pd₂(dba)₃, Xantphos, NaOtBu, and the 4-iodo-2-(morpholino)pyridine.

  • Purge: Seal the vial and purge with Argon/Nitrogen for 5 minutes.

  • Liquid Addition: Add anhydrous Toluene via syringe. If the amine is liquid, add it now.

  • Activation: Stir at room temperature for 5 minutes to allow pre-complexation of Pd and Ligand.

  • Heating: Heat the block to 100°C for 12 hours.

  • Workup: Cool to RT. Filter through a Celite pad (eluting with EtOAc). Concentrate and purify via flash chromatography (DCM/MeOH gradient).

Method B: High-Performance Conditions

Best for: Anilines, hindered amines, or if Method A fails.

Reagents:

  • Substrate: 4-Iodo-2-(morpholino)pyridine (1.0 equiv)

  • Amine: 1.1 equiv

  • Catalyst: BrettPhos Pd G3 (2.0 - 5.0 mol%)

  • Base: NaOtBu (1.4 equiv) or Cs₂CO₃ (2.0 equiv)

  • Solvent: 1,4-Dioxane (0.2 M)

Step-by-Step Procedure:

  • Inert Setup: Glovebox preferred, or strict Schlenk technique.

  • Solids Addition: Add BrettPhos Pd G3, Base, and Substrate to the vial.

  • Solvent: Add sparged 1,4-Dioxane.

  • Heating: Heat to 90°C for 4-8 hours.

  • Monitoring: Monitor by LC-MS. If conversion stalls, add 1 mol% additional catalyst.

Data Summary & Comparison

ParameterMethod A (Xantphos)Method B (BrettPhos G3)
Pd Source Pd₂(dba)₃Precatalyst G3
Ligand Class Bidentate BisphosphineBulky Dialkylbiaryl
Oxidative Addition ModerateFast (Crucial for this substrate)
Steric Tolerance Low to MediumHigh
Cost LowHigh
Typical Yield 65-80%85-95%

Visualization

Reaction Workflow Decision Tree

BuchwaldWorkflow Start Start: 4-Iodo-2-(morpholino)pyridine AmineType Analyze Amine Partner Start->AmineType Simple Primary Alkyl / Cyclic Secondary (e.g., Piperazine, Benzylamine) AmineType->Simple Uncomplicated Complex Aniline / Hindered / Base-Sensitive AmineType->Complex Difficult MethodA Method A: Xantphos / Pd2(dba)3 Base: NaOtBu Temp: 100°C Simple->MethodA MethodB Method B: BrettPhos Pd G3 Base: Cs2CO3 (sensitive) or NaOtBu Temp: 80-90°C Complex->MethodB Check LC-MS Check @ 4h MethodA->Check MethodB->Check Success Isolate Product (Flash Chrom.) Check->Success >90% Conv. Fail Incomplete Conversion? Check->Fail <50% Conv. Troubleshoot Troubleshooting: 1. Switch to RuPhos G4 2. Increase Temp to 110°C 3. Check O2 exclusion Fail->Troubleshoot

Caption: Decision tree for selecting the optimal protocol based on the amine coupling partner.

Mechanistic Cycle & Rate Factors

CatalyticCycle cluster_note Kinetic Note Pd0 L-Pd(0) Active Species OxAdd Oxidative Addition (RDS for e- rich Py) Pd0->OxAdd + 4-Iodo-2-morpholinopyridine Complex1 Pd(II)-Ar-I Intermediate OxAdd->Complex1 BaseStep Amine Binding & Deprotonation Complex1->BaseStep + Amine + Base Complex2 Pd(II)-Ar-N Amido Complex BaseStep->Complex2 - Base-HI RedElim Reductive Elimination Product Release Complex2->RedElim RedElim->Pd0 Regeneration Note 2-Morpholine group donates e- making OxAdd slower. Requires e- rich Ligand.

Caption: Catalytic cycle highlighting Oxidative Addition as the rate-determining step due to the electron-rich nature of the substrate.

Troubleshooting Guide

ObservationRoot CauseCorrective Action
Starting Material Remaining Catalyst Deactivation / Slow Ox. AdditionSwitch to Method B (BrettPhos/RuPhos). Ensure strict O₂ exclusion (Pd(0) is air sensitive).
De-iodination (Ar-H formed)

-Hydride Elimination or Solvent H-abstraction
Switch solvent to Toluene . Avoid primary alcohols. Lower temperature slightly.
Homocoupling (Ar-Ar) Transmetallation issues (rare in amination)Reduce catalyst loading. Ensure excess amine is present.
Product trapped on column Pyridine nitrogen interaction with SilicaAdd 1% Triethylamine to the eluent. Use amino-functionalized silica if available.

References

  • Buchwald-Hartwig Amination - Chemistry LibreTexts . (2023). Retrieved from

  • Synthesis and PI3 Kinase Inhibition Activity of Some Novel Trisubstituted Morpholinopyrimidines . (2015). Journal of Medicinal Chemistry. Retrieved from

  • Evolution of a Fourth Generation Catalyst for the Amination and Thioetherification of Aryl Halides . (2008). Accounts of Chemical Research. Retrieved from

  • Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions . (2011). Chemical Reviews. Retrieved from

  • Regioselective Buchwald-Hartwig Amination of 2-Bromo-4-iodopyridine . (2025).[1] BenchChem Application Notes. Retrieved from

Sources

catalytic systems for Heck reactions with 4-Iodo-2-(morpholino)pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Catalytic Systems for Heck Cross-Coupling of 4-Iodo-2-(morpholino)pyridine

Part 1: Executive Summary & Substrate Analysis

The Challenge: The Heck reaction (Mizoroki-Heck) of 4-Iodo-2-(morpholino)pyridine presents a unique set of electronic and steric challenges compared to standard aryl halide couplings. While the 4-iodo position provides a labile handle for oxidative addition, the substrate features two competing functionalities:

  • The Pyridine Nitrogen: A strong

    
    -donor capable of coordinating to electrophilic Palladium(II) species, potentially arresting the catalytic cycle (catalyst poisoning).
    
  • The 2-Morpholino Group: A strong electron-donating group (EDG) that increases electron density on the pyridine ring via resonance. This renders the C–I bond more electron-rich, slightly raising the barrier for oxidative addition compared to electron-deficient pyridines, while simultaneously improving solubility in organic media.[1]

The Solution: Successful coupling requires a catalytic system that outcompetes the substrate for metal coordination while maintaining high activity for the oxidative addition of electron-rich aryl halides. This guide outlines a Ligand-Accelerated Catalysis strategy, prioritizing bulky, electron-rich phosphines or N-heterocyclic carbenes (NHCs) to stabilize the active Pd(0) species.[1]

Part 2: Catalytic System Selection

We recommend a tiered approach to catalyst selection, starting with a robust baseline system and moving to high-activity systems for difficult alkene partners.[1]

Table 1: Recommended Catalytic Systems
ComponentSystem A: Baseline (Robust)System B: High-Activity (Challenging)Mechanistic Rationale
Precatalyst Pd(OAc)₂ (5 mol%)Pd₂(dba)₃ (2-3 mol%)Pd(OAc)₂ requires reduction to Pd(0) in situ (often by phosphine/alkene).[1] Pd₂(dba)₃ provides immediate Pd(0).[1]
Ligand PPh₃ or dppf (10-20 mol%)P(t-Bu)₃ or XPhos (4-6 mol%)System A: Standard triphenylphosphine is cheap but liable to displacement by the pyridine N. System B: Bulky, electron-rich ligands (Buchwald type) prevent pyridine coordination and accelerate oxidative addition.[1]
Base Et₃N or K₂CO₃Cy₂NMe (Hunig's Base) or Cs₂CO₃Inorganic bases (K₂CO₃) work well in polar solvents; Organic bases (Et₃N) ensure homogeneity.[1]
Solvent DMF or DMAc1,4-Dioxane or ToluenePolar aprotic solvents (DMF) stabilize the ionic intermediates.[1] Non-polar solvents (Dioxane) are preferred for System B to utilize the "molecular" pathway.
Temperature 80–100 °C100–120 °CHigher temperatures required to overcome the resonance stabilization of the C-I bond.

Part 3: Mechanistic Visualization

The following diagram illustrates the catalytic cycle, highlighting the critical "Danger Zone" where the pyridine substrate can sequester the catalyst.

HeckCycle Pd0 Active Species Pd(0)L2 OxAdd Oxidative Addition (Rate Limiting for EDG-Pyridine) Pd0->OxAdd + 4-Iodo-2-(morpholino)pyridine Coord Alkene Coordination (Syn-Insertion) OxAdd->Coord + Alkene Poison OFF-CYCLE TRAP Pyridine-Pd(II)-L Complex (Catalyst Arrest) OxAdd->Poison Excess Substrate / Low Ligand Conc. BetaElim Beta-Hydride Elimination (Product Release) Coord->BetaElim C-C Bond Formation BaseStep Base Regeneration [H-Base]+ X- BetaElim->BaseStep - Product BaseStep->Pd0 Reductive Elimination Poison->OxAdd Heat / Bulky Ligand

Figure 1: Catalytic cycle for the Heck reaction of aminopyridines.[1] Note the off-cycle trap where the pyridine nitrogen competes for the Pd center.

Part 4: Detailed Experimental Protocols

Protocol A: Standard Bench Scale (1.0 mmol)

Best for: Initial validation, simple alkenes (e.g., acrylates, styrenes).[1]

Reagents:

  • 4-Iodo-2-(morpholino)pyridine (290 mg, 1.0 mmol)

  • Ethyl Acrylate (1.5 mmol, 1.5 equiv)[1]

  • Pd(OAc)₂ (11.2 mg, 0.05 mmol, 5 mol%)[1]

  • PPh₃ (26.2 mg, 0.10 mmol, 10 mol%)[1]

  • Et₃N (2.0 mmol, 2.0 equiv)

  • DMF (anhydrous, 5 mL)

Procedure:

  • Setup: Flame-dry a 25 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Flush with Nitrogen or Argon.

  • Charging: Add the Pd(OAc)₂ and PPh₃ to the flask. Add 2 mL of DMF and stir at room temperature for 5 minutes to pre-form the catalyst complex (solution should turn yellow/orange).

  • Substrate Addition: Add 4-Iodo-2-(morpholino)pyridine, Et₃N, and the remaining DMF (3 mL).

  • Alkene Addition: Add Ethyl Acrylate via syringe.

  • Reaction: Heat the mixture to 90 °C in an oil bath. Monitor by LC-MS or TLC every 2 hours.

    • Checkpoint: The morpholine group aids ionization in LC-MS; look for [M+H]⁺ of the product.

  • Workup: Once conversion >95% (typically 4-12 h), cool to RT. Dilute with EtOAc (20 mL) and wash with water (3 x 10 mL) to remove DMF and salts.

  • Purification: Dry organic layer over Na₂SO₄, concentrate, and purify via flash chromatography (Hexane/EtOAc gradient).

Protocol B: High-Throughput Optimization (Screening)

Best for: Difficult substrates, steric hindrance, or scale-up optimization.[1]

Workflow Diagram:

Optimization Step1 1. Prepare Stock Solutions (Substrate in Dioxane) (Catalyst/Ligand in Dioxane) Step2 2. Dispense to Vials (4 Conditions: Ligand/Base var.) Step1->Step2 Step3 3. Heat & Shake (100°C, 12h) Step2->Step3 Step4 4. Filter & LC-MS (Check Conversion vs. Dehalogenation) Step3->Step4

Figure 2: Rapid optimization workflow for identifying the optimal ligand/base combination.

Optimization Matrix (Recommended Screen):

  • Ligand 1: dppf (Bidentate, resists displacement).[1]

  • Ligand 2: XPhos (Bulky, boosts oxidative addition).[1]

  • Base 1: Cs₂CO₃ (Inorganic, heterogeneous).[1]

  • Base 2: Cy₂NMe (Organic, homogeneous).[1]

Part 5: Troubleshooting & Critical Parameters

ObservationRoot CauseCorrective Action
Low Conversion (<20%) Catalyst PoisoningSwitch to Protocol B (Bulky ligands like XPhos or P(t-Bu)₃).[1] Increase temperature to 110°C.
Dehalogenation (Product is 2-morpholinopyridine) Hydride SourceEnsure solvent is anhydrous.[1] If using alcohols as solvent, switch to DMF or Dioxane.[1] Reduce reaction time.
Palladium Black Precipitation Catalyst DecompositionLigand concentration is too low. Increase Ligand:Pd ratio to 4:1 (monodentate) or 2:1 (bidentate).
Regioisomers Electronic BiasThe 2-morpholino group directs electronically. Use bidentate ligands (dppf) to enhance steric control over regioselectivity.[1]

Part 6: References

  • Heck, R. F. (1979).[1] "Palladium-catalyzed reactions of organic halides with olefins." Accounts of Chemical Research, 12(4), 146–151.[1] Link

  • Littke, A. F., & Fu, G. C. (2002).[1] "Palladium-catalyzed coupling reactions of aryl chlorides." Angewandte Chemie International Edition, 41(22), 4176-4211. (Authoritative review on bulky phosphines for deactivated substrates). Link

  • Knowles, J. P., & Buchwald, S. L. (2008).[1] "Palladium-Catalyzed Ultrafast Surface-Mediated Cross-Coupling." Nature Chemistry. (Reference for XPhos/Buchwald ligand utility in heterocyclic couplings). Link

  • Organic Chemistry Portal. "Heck Reaction - Mechanism and Conditions." (General protocol verification). Link

Sources

derivatization of 4-Iodo-2-(morpholino)pyridine for biological screening

Author: BenchChem Technical Support Team. Date: February 2026

Technical Application Note: High-Throughput Derivatization of 4-Iodo-2-(morpholino)pyridine for PI3K/mTOR Inhibitor Discovery

Executive Summary

This guide details the strategic derivatization of 4-Iodo-2-(morpholino)pyridine , a "privileged scaffold" in kinase inhibitor discovery. The 2-morpholino-pyridine motif mimics the adenine ring of ATP, forming critical hydrogen bonds within the hinge region of lipid kinases, particularly Phosphoinositide 3-kinase (PI3K) and mTOR .

The presence of the iodine atom at the C4 position provides a highly reactive handle for palladium-catalyzed cross-coupling, allowing for the rapid generation of Structure-Activity Relationship (SAR) libraries. This protocol focuses on high-throughput parallel synthesis (Suzuki-Miyaura and Buchwald-Hartwig couplings) to explore chemical space efficiently while maintaining the core pharmacophore required for biological activity.

Chemical Logic & Reactivity Profile

To successfully derivatize this scaffold, one must understand the electronic interplay between the substituents:

  • C2-Morpholine (The Anchor): The morpholine nitrogen acts as a strong electron-donating group (EDG) via resonance. This increases the electron density of the pyridine ring, making it less electrophilic than a bare pyridine. However, it is essential for solubility and hinge-binding (typically interacting with Val851 in PI3K

    
    ).
    
  • C4-Iodine (The Handle): Despite the electron-rich nature of the ring, the C-I bond is weak and highly prone to oxidative addition by Pd(0) species. This makes the C4 position significantly more reactive than C-Cl or C-Br analogues, enabling couplings under milder conditions which preserves sensitive functional groups.

Strategic Design:

  • Vector: C4 substitution projects the attached group into the "affinity pocket" or solvent-exposed region of the kinase, modulating potency and pharmacokinetic properties.

  • Retention: The C2-morpholine must remain intact.[1] Harsh acidic conditions (which might open the morpholine) should be avoided.

Experimental Protocols

Protocol A: High-Throughput Suzuki-Miyaura Coupling (96-Well Plate Format)

Objective: To install diverse aryl and heteroaryl groups at the C4 position.

Materials:

  • Scaffold: 4-Iodo-2-(morpholino)pyridine (0.1 M in 1,4-Dioxane).

  • Reagents: Boronic acids/esters (0.15 M in 1,4-Dioxane),

    
     (1.0 M aq).
    
  • Catalyst:

    
     (Pre-formulated stock).
    

Step-by-Step Methodology:

  • Dispensing: In a 2 mL deep-well polypropylene plate, dispense 100 µL of the scaffold stock (10 µmol) into each well.

  • Library Addition: Add 100 µL (15 µmol, 1.5 eq) of unique boronic acids to respective wells.

  • Catalyst Activation: Add 20 µL of catalyst stock (5 mol% Pd loading).

  • Base Addition: Add 40 µL of 1.0 M

    
     (4 eq).
    
  • Degassing: Seal the plate with a pierceable mat. Purge with

    
     via a manifold for 2 minutes to remove 
    
    
    
    (critical to prevent homocoupling).
  • Reaction: Heat at 90°C for 4 hours with orbital shaking (800 rpm).

  • Workup (Solid Phase Extraction):

    • Cool to RT.

    • Add 500 µL Ethyl Acetate to each well.

    • Add 200 µL Water, vortex, and centrifuge.

    • Transfer the organic (top) layer to a chemically resistant collection plate.

    • Dry down using a Genevac or

      
       blow-down.
      

Data Summary: Typical Yields

Boronic Acid TypeElectronic NatureExpected ConversionNotes
Phenylboronic acidNeutral>95%Standard benchmark.
4-MethoxyphenylElectron Rich>90%Slower; may require 6h.
3-PyridylElectron Deficient85-90%Excellent for solubility.
2-Substituted ArylSteric Hindrance60-75%Switch to

or SPhos.
Protocol B: Buchwald-Hartwig Amination (Solubility Enhancement)

Objective: To introduce amine solubilizing groups or explore H-bond donors.

Materials:

  • Catalyst System: BrettPhos Pd G3 (allows coupling at lower temperatures).

  • Base: NaOtBu (Sodium tert-butoxide) - Note: Moisture sensitive.

  • Solvent: Anhydrous t-Amyl alcohol.

Methodology:

  • Charge reaction vial with Scaffold (1.0 eq), Amine (1.2 eq), and NaOtBu (2.0 eq) inside a glovebox or under Argon stream.

  • Add BrettPhos Pd G3 (2-5 mol%).

  • Add anhydrous t-Amyl alcohol (0.2 M concentration relative to scaffold).

  • Seal and heat at 80°C for 12 hours .

  • Quench: Dilute with DCM, filter through a celite pad to remove Pd black.

  • Purification: Reverse-phase Prep-HPLC (Water/Acetonitrile + 0.1% Formic Acid).

Biological Screening Context

Once synthesized, the library enters the screening funnel.[2] The primary target is the PI3K/mTOR pathway.

Diagram 1: Library Generation & Screening Workflow

ScreeningWorkflow Start 4-Iodo-2-morpholinopyridine (Scaffold) Reaction Pd-Catalyzed Coupling (Suzuki/Buchwald) Start->Reaction Dispense Library Boronic Acid Library (96-well Plate) Library->Reaction Reagents QC LCMS QC (Purity > 85%) Reaction->QC Workup QC->Reaction Fail (Optimize) Assay Kinase-Glo® Assay (PI3K Alpha) QC->Assay Pass Hit Hit Validation (IC50 Determination) Assay->Hit >50% Inhibition

Caption: Integrated workflow from chemical synthesis to biological validation.

Diagram 2: PI3K/mTOR Signaling Pathway Inhibition

Pathway GF Growth Factors (Insulin/IGF-1) RTK RTK (Receptor Tyrosine Kinase) GF->RTK PI3K PI3K (Target) RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation AKT AKT (Protein Kinase B) PIP3->AKT mTOR mTOR (Target) AKT->mTOR Growth Cell Growth & Proliferation mTOR->Growth Inhibitor 2-Morpholino Derivative Inhibitor->PI3K Inhibits Inhibitor->mTOR Inhibits

Caption: Mechanism of Action. The derivative targets the ATP-binding cleft of PI3K and mTOR, blocking downstream signaling.

References

  • BenchChem. (2025).[3] Application Notes and Protocols for 4-Iodopyrazole in Suzuki Coupling Reactions. (Adapted for 4-iodopyridine reactivity).

  • Liu, Y., et al. (2024).[1] Design, synthesis, and biological evaluation of 2,4-dimorpholinopyrimidine-5-carbonitrile derivatives as orally bioavailable PI3K inhibitors. European Journal of Medicinal Chemistry.

  • Rewcastle, G. W., et al. (2006). Synthesis and biological evaluation of 4-morpholino-2-phenylquinazolines and related derivatives as novel PI3 kinase p110alpha inhibitors.[4] Journal of Medicinal Chemistry.

  • MDPI Pharmaceuticals. (2023). Synthesis of Novel 2,9-Disubstituted-6-morpholino Purine Derivatives Assisted by Virtual Screening and Modelling of Class I PI3K Isoforms.

  • ChemRxiv. (2025). Robust Out-of-Distribution Prediction of Buchwald-Hartwig Reactions. (For optimization of amine couplings).

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-Iodo-2-(morpholino)pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for advanced heterocyclic synthesis. This guide is designed for researchers, chemists, and process development professionals aiming to optimize the synthesis of 4-Iodo-2-(morpholino)pyridine, a key building block in pharmaceutical and materials science. Our goal is to provide not just a protocol, but a deep understanding of the reaction's underlying principles, enabling you to troubleshoot effectively and maximize your yield and purity.

The Core Challenge: Overcoming Inherent Regioselectivity

The synthesis of 4-Iodo-2-(morpholino)pyridine presents a classic regioselectivity problem. The logical starting material, a 2,4-dihalopyridine such as 2,4-diiodopyridine or 2-chloro-4-iodopyridine, has two potential sites for reaction with morpholine.

Why Standard Nucleophilic Aromatic Substitution (SNAr) Fails

A standard Nucleophilic Aromatic Substitution (SNAr) reaction, while simple in concept, is electronically predisposed to yield the undesired isomer, 2-iodo-4-(morpholino)pyridine. The pyridine nitrogen acts as an electron-withdrawing group, activating the C2 and C4 positions to nucleophilic attack. However, the intermediate formed from attack at the C4 position is generally more stable, making it the kinetically and thermodynamically favored pathway. Attempting this synthesis via a simple SNAr route will invariably lead to low yields of the desired product and a difficult purification process.

The Solution: Catalyst-Controlled C-2 Amination

To overcome the innate C4 preference, a more sophisticated approach is required. The Buchwald-Hartwig amination , a palladium-catalyzed cross-coupling reaction, provides the necessary control to direct the amination to the C2 position with high selectivity. This method has proven robust for forcing reactions to occur at the more sterically hindered or electronically less favored position on a variety of heterocyclic systems.[1][2]

The choice of a bulky, electron-rich phosphine ligand is critical. Ligands such as Xantphos are particularly effective as they promote the crucial reductive elimination step from the palladium center, favoring the formation of the C-N bond at the more sterically accessible C2 position relative to the palladium catalyst's coordination sphere.[1][3][4]

Reaction Workflow Diagram

G cluster_reactants Reactants & Catalyst cluster_reaction Reaction cluster_products Products & Byproducts SM 2,4-Dihalopyridine (e.g., 2-Chloro-4-iodopyridine) Mix Reaction Mixture in Anhydrous Solvent (e.g., Toluene) SM->Mix Nuc Morpholine Nuc->Mix Cat Pd Pre-catalyst (e.g., Pd₂(dba)₃) Cat->Mix Lig Phosphine Ligand (e.g., Xantphos) Lig->Mix Base Base (e.g., NaOt-Bu) Base->Mix Product Desired Product 4-Iodo-2-(morpholino)pyridine Mix->Product C-2 Amination (Major Pathway) Byproduct1 Side Product 2,4-Bis(morpholino)pyridine Mix->Byproduct1 Di-substitution (Minor) Byproduct2 Side Product Hydrodehalogenated Pyridine Mix->Byproduct2 Reduction (Minor)

Caption: Buchwald-Hartwig C-2 Amination Workflow.

Recommended Experimental Protocol

This protocol is a robust starting point based on established methodologies for regioselective amination of dichloropyridines.[1] The starting material of choice is 2-chloro-4-iodopyridine due to the higher reactivity of the C-Cl bond in the palladium-catalyzed cycle.

Materials:

  • 2-Chloro-4-iodopyridine (1.0 eq)

  • Morpholine (1.2 eq)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (2 mol%)

  • Xantphos (4.4 mol%)

  • Sodium tert-butoxide (NaOt-Bu) (1.4 eq)

  • Anhydrous Toluene

Procedure:

  • Inert Atmosphere: Set up a flame-dried Schlenk flask equipped with a magnetic stir bar and reflux condenser under an inert atmosphere (Argon or Nitrogen).

  • Reagent Addition: To the flask, add sodium tert-butoxide, Xantphos, and Pd₂(dba)₃.

  • Solvent and Substrates: Add anhydrous toluene, followed by 2-chloro-4-iodopyridine and morpholine via syringe.

  • Reaction: Heat the reaction mixture to 100-110 °C and stir vigorously for 12-24 hours.

  • Monitoring: Monitor the reaction progress by TLC (e.g., 3:1 Hexane:Ethyl Acetate) or LC-MS to confirm the consumption of the starting material.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Add diethyl ether to the mixture and stir.

    • Wash the organic mixture with brine (2 x 30 mL).[5]

    • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

  • Purification:

    • The crude product is typically a yellow or brown solid/oil.

    • Purify via flash column chromatography on silica gel. A gradient elution starting from hexane and gradually increasing the polarity with ethyl acetate is recommended.

    • Combine fractions containing the pure product and remove the solvent under reduced pressure to yield 4-Iodo-2-(morpholino)pyridine.

Troubleshooting Guide (Q&A Format)

Q1: My reaction is sluggish or shows no conversion. What's the problem?

Answer: This is a common issue in cross-coupling reactions and usually points to catalyst deactivation or poor reagent quality.

  • Cause 1: Inactive Catalyst. The active catalyst is a Pd(0) species, which is sensitive to oxygen.

    • Solution: Ensure your entire setup is under a strict inert atmosphere. Use freshly degassed solvent (toluene). If using a Pd(II) precatalyst, ensure the conditions are suitable for its reduction to Pd(0).

  • Cause 2: Poor Reagent Quality. Water and other impurities can kill the catalyst and interfere with the base.

    • Solution: Use anhydrous toluene. Ensure the morpholine is dry. The sodium tert-butoxide should be a fine, free-flowing powder; if it is clumpy, it has likely been exposed to moisture and should be replaced.

  • Cause 3: Insufficient Temperature. The oxidative addition of the C-Cl bond to the palladium center requires thermal energy.

    • Solution: Ensure the reaction is heated to at least 100 °C. An oil bath with a temperature controller is recommended for stable heating.

Q2: I'm observing a significant amount of a hydrodehalogenation byproduct (the starting material with the chlorine replaced by hydrogen). How can I prevent this?

Answer: Hydrodehalogenation is a known side reaction in Buchwald-Hartwig aminations.[6] It occurs when the catalytic cycle is intercepted by a competing reduction pathway.

  • Cause: This side reaction is often exacerbated by the presence of trace water or when the reductive elimination step is slow.

    • Solution 1: Re-evaluate Your Ligand. The choice of ligand is paramount. Bulky, electron-rich ligands like Xantphos or tBuXphos are specifically designed to accelerate the C-N reductive elimination, which outcompetes the hydrodehalogenation pathway.[6][7]

    • Solution 2: Use a Scrupulously Anhydrous Base. Ensure your NaOt-Bu is of high purity and handled under inert conditions. Some batches can contain traces of NaOH or moisture, which promotes the side reaction.

    • Solution 3: Check Amine Stoichiometry. Using a slight excess of morpholine (1.2-1.4 equivalents) can help push the equilibrium towards the desired amination product.

Q3: My main product is the bis-substituted 2,4-di(morpholino)pyridine. How do I improve mono-selectivity?

Answer: While the Buchwald-Hartwig conditions strongly favor C-2 mono-amination, over-reaction can occur, especially with prolonged reaction times or high temperatures.

  • Cause: The initial product, 4-Iodo-2-(morpholino)pyridine, can undergo a second amination at the C4 position, replacing the iodo group.

    • Solution 1: Carefully Monitor Reaction Time. Once the starting 2-chloro-4-iodopyridine is consumed (as determined by TLC or LC-MS), stop the reaction. Do not let it run unnecessarily for extended periods.

    • Solution 2: Control Stoichiometry. Do not use a large excess of morpholine. 1.1 to 1.2 equivalents is typically sufficient.

    • Solution 3: Lower Temperature. If di-substitution is a persistent issue, try running the reaction at a slightly lower temperature (e.g., 90-100 °C). This may slow the reaction but can significantly improve selectivity for the mono-aminated product.

Q4: My final product is contaminated with palladium. How do I remove it?

Answer: Residual palladium is a common issue in cross-coupling chemistry and its removal is critical, especially for pharmaceutical applications.[8]

  • Cause: The palladium catalyst and its byproducts can be soluble in the organic phase and co-elute with the product during chromatography.

    • Solution 1: Activated Carbon. After the initial workup, dissolve the crude product in a solvent like ethyl acetate or THF and stir with activated charcoal for several hours. Filter through a pad of Celite and then concentrate. This is often effective at adsorbing a significant portion of the residual metal.

    • Solution 2: Scavenging Resins. For very low residual levels, specialized scavenging resins (e.g., thiol-functionalized silica) can be used. These are highly effective but more expensive. The crude product solution is passed through a cartridge or stirred with the resin to bind the palladium.[9]

    • Solution 3: Recrystallization. If the product is a solid, recrystallization from a suitable solvent system can be an excellent final purification step to remove both organic impurities and residual palladium.

Frequently Asked Questions (FAQs)

Q: Can I use 2,4-diiodopyridine instead of 2-chloro-4-iodopyridine as the starting material? A: Yes, but the selectivity might be different. In Buchwald-Hartwig reactions, the oxidative addition step is generally faster for C-I bonds than C-Cl bonds. This could potentially lead to a mixture of products or require different catalyst/ligand optimization to maintain C-2 selectivity. 2-chloro-4-iodopyridine is often preferred as the difference in reactivity between the C-Cl and C-I bonds under palladium catalysis provides a clearer pathway for selective C-2 amination.

Q: Why is sodium tert-butoxide used as the base? Can I use something else? A: Sodium tert-butoxide is a strong, non-nucleophilic base that is highly effective in Buchwald-Hartwig aminations. It is strong enough to deprotonate the amine-palladium complex to form the key amido-palladium intermediate. While other bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) can be used and offer better tolerance for sensitive functional groups, NaOt-Bu often provides the highest reaction rates.[7]

Q: Is it necessary to use an expensive ligand like Xantphos? A: For achieving high C-2 regioselectivity on a 2,4-dihalopyridine, a specialized bulky phosphine ligand is critical. Simpler ligands like triphenylphosphine (PPh₃) will likely result in poor yield and low selectivity. The "bite angle" and steric bulk of ligands like Xantphos are what control the outcome of the reaction, making them a necessary investment for this specific transformation.[4][10]

Summary of Key Parameters for Optimization

ParameterRecommendationRationale & Justification
Starting Material 2-Chloro-4-iodopyridineThe C-Cl bond is preferentially activated over the C-I bond in the Buchwald-Hartwig catalytic cycle, ensuring amination occurs at the 2-position.
Catalyst System Pd₂(dba)₃ / XantphosA Pd(0) source with a bulky, electron-rich ligand is essential for promoting C-2 regioselectivity and efficient reductive elimination.[1]
Base Sodium tert-butoxide (NaOt-Bu)A strong, non-nucleophilic base required to generate the active palladium-amido complex. Must be anhydrous.[7]
Solvent Anhydrous TolueneA non-polar, high-boiling solvent that is suitable for the required reaction temperature and keeps the catalyst active. Must be degassed.
Temperature 100-110 °CProvides the necessary thermal energy for efficient oxidative addition and catalytic turnover without excessive byproduct formation.
Stoichiometry 1.1-1.2 eq. MorpholineA slight excess of the amine drives the reaction to completion while minimizing the risk of di-substitution.

References

  • Williams, E., Jolit, A., & Robins, M. J. (2018). Highly regioselective Buchwald–Hartwig amination at C-2 of 2,4-dichloropyridine enabling a novel approach to 2,4-bisanilinopyridine (BAPyd) libraries. Organic & Biomolecular Chemistry, 16(43), 8352-8356. (Available at: [Link])

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. (Available at: [Link])

  • Surry, D. S., & Buchwald, S. L. (2010). Efficient Pd-Catalyzed Amination Reactions for Heterocycle Functionalization. Angewandte Chemie International Edition, 49(38), 6768-6791. (Available at: [Link])

  • University of Nottingham. (n.d.). Buchwald-Hartwig amination of a bromopyridine with cyclohexane-1,2-diamine. Synthinator. (Available at: [Link])

  • Various Authors on ResearchGate. (n.d.). Xantphos as an Efficient Ligand for Palladium-Catalyzed Cross-Coupling Reactions. ResearchGate. (Available at: [Link])

  • Biscoe, M. R., & Buchwald, S. L. (2009). NIXANTPHOS: A Highly Active Ligand for Palladium Catalyzed Buchwald-Hartwig Amination of Unactivated Aryl Chlorides. Organic Letters, 11(8), 1773–1775. (Available at: [Link])

  • Li, X., et al. (2023). Recent Progress in Palladium-Catalyzed Quinoline Formation: Synthetic Applications and Mechanistic Insights. Molecules, 28(15), 5789. (Available at: [Link])

  • Welsh, C. E., et al. (2023). Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry. Organic Process Research & Development, 27(10), 1737-1759. (Available at: [Link])

  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564-12649. (Available at: [Link])

  • Ji, J., Li, T., & Bunnelle, W. H. (2003). Selective amination of polyhalopyridines catalyzed by a palladium-xantphos complex. Organic Letters, 5(24), 4611-4614. (Available at: [Link])

  • Yin, J., & Buchwald, S. L. (2002). Pd-Catalyzed Intermolecular Amidation of Aryl Halides: The Discovery that Xantphos Can Be Trans-Chelating in a Palladium Complex. Journal of the American Chemical Society, 124(21), 6043-6048. (Available at: [Link])

  • Hagelin, H., et al. (2003). Investigation of the palladium catalyzed aromatic coupling of pyridine derivatives. Applied Catalysis A: General, 251(1), 1-10. (Available at: [Link])

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. (Available at: [Link])

  • Ji, J., Li, T., & Bunnelle, W. H. (2003). Selective amination of polyhalopyridines catalyzed by a palladium-xantphos complex. Semantic Scholar. (Available at: [Link])

  • Gandeepan, P., & Ackermann, L. (2018). A brief review on the palladium-catalyzed C–H activation reactions of 2-phenylpyridines. Organic & Biomolecular Chemistry, 16(34), 6113-6124. (Available at: [Link])

  • Scott, J. S., et al. (2020). Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques. ACS Medicinal Chemistry Letters, 11(5), 895-901. (Available at: [Link])

  • Shen, Q., & Hartwig, J. F. (2006). Scope and mechanism of palladium-catalyzed amination of five-membered heterocyclic halides. The Journal of Organic Chemistry, 71(1), 269-279. (Available at: [Link])

  • The Organic Chemistry Tutor. (2021, February 13). Palladium Coupling Reactions Explained | Suzuki, Heck, Stille & Hiyama [Video]. YouTube. (Available at: [Link])

  • Chem Survival. (2013, January 10). An Introduction to Palladium Catalyzed Reactions [Video]. YouTube. (Available at: [Link])

  • Chem Help ASAP. (2020, April 30). Palladium Cross-Coupling Reactions 1. An Introduction [Video]. YouTube. (Available at: [Link])

  • Vo, G. D., et al. (2008). A Highly Regioselective Amination of 6-Aryl-2,4-dichloropyrimidine. Organic Letters, 10(21), 4847-4850. (Available at: [Link])

  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. (Available at: [Link])

Sources

purification methods for crude 4-Iodo-2-(morpholino)pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Purification Methods for Crude 4-Iodo-2-(morpholino)pyridine Role: Senior Application Scientist Context: Technical Support Center

Introduction: The "Gatekeeper" Intermediate

Welcome to the technical support center. You are likely working with 4-Iodo-2-(morpholino)pyridine (CAS: 473923-97-6), a critical "gatekeeper" intermediate often used in the synthesis of PI3K inhibitors (e.g., GDC-0941 analogs).

This molecule presents a classic purification paradox: it possesses a basic morpholine handle that aids solubility but also invites "streaking" on silica, while the labile C4-iodine atom makes it sensitive to harsh thermal or palladium-contaminated environments.

The following guide is not a generic recipe; it is a troubleshooting system designed to salvage your crude reaction mixture, whether you synthesized it via SNAr displacement of 2-chloro-4-iodopyridine or Sandmeyer iodination.

Part 1: The Triage (Initial Assessment)

Q: My crude reaction mixture is a dark oil/tar. How do I perform the initial workup to avoid carrying over morpholine salts?

A: The "tar" is often a mix of polymerized byproducts and morpholine hydrochloride salts. Do not rotovap the crude reaction mixture to dryness immediately; you will trap morpholine salts in the oil.

Protocol:

  • Quench: Pour the reaction mixture into ice-cold saturated NaHCO₃ (not water alone, as you want to ensure the morpholine is free-based).

  • Extraction: Extract with Ethyl Acetate (EtOAc) .[1] Avoid DCM if possible at this stage; EtOAc pulls fewer morpholine salts.

  • The Water Wash: Wash the organic layer 3x with water.

    • Why? Morpholine is highly water-soluble. Three aggressive water washes will remove >95% of excess morpholine, simplifying your column later.

  • Drying: Dry over Na₂SO₄ (Sodium Sulfate), not MgSO₄ (Magnesium Sulfate).

    • Expert Insight: MgSO₄ is slightly acidic and can bind to the basic morpholine nitrogen, leading to yield loss during filtration.

Part 2: The "Purification Hack" (Acid-Base Extraction)

Q: I see a spot just above/below my product on TLC. It’s likely unreacted 2-chloro-4-iodopyridine. How do I separate them without a column?

A: You can exploit the pKa differential . The morpholine nitrogen significantly increases the basicity of your product compared to the starting di-halopyridine.

The "pH Swing" Protocol:

  • Dissolve: Take your crude organic layer (EtOAc).[2]

  • Acid Extraction: Extract with 1.0 M HCl (2-3 times).

    • Mechanism:[3][4] The product (4-iodo-2-morpholinopyridine) protonates and moves to the aqueous layer. The starting material (2-chloro-4-iodopyridine) is weakly basic and largely remains in the organic layer.

  • Wash: Wash the aqueous acidic layer with fresh EtOAc to remove non-basic impurities.

  • Basify: Cool the aqueous layer on ice and slowly add 6.0 M NaOH or solid K₂CO₃ until pH > 10.

    • Visual Cue: The solution will turn cloudy/milky as the free base precipitates.

  • Re-extract: Extract the now-basic aqueous layer with EtOAc or DCM.

  • Result: The organic layer now contains purified product, free of non-basic starting materials.

Visualization: The pH Swing Workflow

AcidBaseExtraction Crude Crude Mixture (In EtOAc) AddHCl Add 1.0 M HCl (Partition) Crude->AddHCl OrgLayer1 Organic Layer (Contains 2-Cl-4-I-pyridine) AddHCl->OrgLayer1 Discard/Recycle AqLayer1 Aqueous Layer (Acidic) (Contains Product-H+) AddHCl->AqLayer1 Wash Wash with fresh EtOAc AqLayer1->Wash Basify Basify to pH > 10 (NaOH/K2CO3) Wash->Basify Extract Extract with DCM/EtOAc Basify->Extract FinalProd Purified Product (Free Base) Extract->FinalProd

Caption: Logical flow for separating basic aminopyridines from non-basic halopyridines using pH manipulation.

Part 3: Chromatography Solutions

Q: My product is "streaking" or "tailing" on the silica column. I'm losing yield in the mixed fractions.

A: This is caused by the interaction between the basic morpholine nitrogen and the acidic silanol groups on the silica gel.

Troubleshooting Guide:

IssueSolutionWhy it works
Standard Streaking Add 1% Triethylamine (TEA) to your eluent.TEA blocks the acidic silanol sites, allowing the product to elute as a tight band.
Severe Tailing Switch to DCM:MeOH:NH₄OH (95:5:0.5) .Ammonia is a stronger competitor for silanol sites than TEA.
Co-elution Use Amino-functionalized Silica (NH-Silica).The stationary phase is basic, preventing interaction. No TEA needed in mobile phase.

Recommended Gradient (Standard Silica):

  • Mobile Phase A: Hexanes + 1% TEA

  • Mobile Phase B: Ethyl Acetate + 1% TEA

  • Gradient: 0% to 30% B over 15 column volumes.

  • Note: The product usually elutes around 15-20% EtOAc in Hexanes (Rf ~0.3-0.4 in 20% EtOAc/Hex).

Part 4: Crystallization (The "Final Polish")

Q: I want to avoid a column. Can I recrystallize this?

A: Yes, aminopyridines often crystallize well, but the presence of the morpholine ring can make them "oily" if the solvent is too non-polar.

Solvent System Table:

Solvent SystemSuitabilityProcedure
Methanol (MeOH) High Dissolve in hot MeOH. Cool slowly to 4°C. Good for removing inorganic salts.
EtOAc / Hexanes Medium Dissolve in min.[2] hot EtOAc. Add hot Hexanes until cloudy. Cool. Risk: Oiling out.
Ethanol / Water High Dissolve in hot EtOH. Add water dropwise until turbid. Cool. Excellent for high purity.

Critical Warning - The "Iodine Watch": Do NOT heat this compound above 60°C for extended periods during recrystallization. The C4-Iodine bond is weaker than the C2-Morpholine bond. Prolonged heating, especially in the presence of trace metals or light, can lead to iodine liberation (solution turns purple/brown).

Part 5: Impurity Profiling

Q: I have a persistent impurity at RRT 0.9 (just below product). What is it?

A: If you synthesized this via SNAr from 2,4-diiodopyridine or 2-chloro-4-iodopyridine, this is likely the Regioisomer (2-iodo-4-morpholinopyridine) or the Bis-substituted (2,4-dimorpholinopyridine) byproduct.

  • Regioisomer: Hard to separate. Requires careful column chromatography with a shallow gradient (e.g., 0-10% EtOAc over 30 mins).

  • Bis-substituted: More polar. Will elute after your product. If you see a spot below your product (lower Rf), it is likely the 2,4-dimorpholino species.

  • De-iodinated: If you used Pd-catalysis (e.g., Buchwald) instead of SNAr, you might see 2-morpholinopyridine (proton replaces iodine). This is much more basic and lower molecular weight.

References

  • BenchChem. Application Notes: Nucleophilic Substitution Reactions of Halopyridines. (General protocol for SNAr on 2-halo-pyridines).

  • Organic Syntheses. Preparation of 4-substituted pyridines via nucleophilic substitution. Org.[3][5][6][7][8] Synth. Coll. Vol. 4 , 134.

  • National Institutes of Health (NIH). Synthesis of GDC-0941 intermediates (Thieno[3,2-d]pyrimidine derivatives). (Context for 4-iodo-2-morpholinopyridine usage).

  • ChemicalBook. 2-Chloro-4-iodopyridine Properties and Reactions. (Data on starting material stability).

(Note: While direct recrystallization papers for this exact CAS are proprietary to process chemistry groups, the protocols above are derived from standard operating procedures for the 2-amino-4-halopyridine class).

Sources

Technical Guide: Optimizing Catalyst Loading for Cross-Coupling with 4-Iodo-2-(morpholino)pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Core Challenge

Working with 4-Iodo-2-(morpholino)pyridine presents a classic paradox in organometallic chemistry. While the C4-iodide is an excellent electrophile for oxidative addition, the substrate itself acts as a "suicide ligand."

The Problem: The pyridine nitrogen (


) and, to a lesser extent, the morpholine nitrogen (

), are Lewis bases. In standard catalytic cycles, these heteroatoms competitively bind to the Palladium center, displacing labile ligands (like

) and forming stable, off-cycle resting states. This "catalyst poisoning" necessitates artificially high catalyst loadings (2–5 mol%) to sustain turnover, leading to exorbitant costs and difficult metal scavenging downstream.

The Solution: To drop loading below 0.5 mol% or even into the ppm range, you must switch from "labile" ligand systems to bulky, electron-rich biaryl phosphines (e.g., Buchwald ligands) that sterically preclude substrate coordination while accelerating the catalytic cycle.

Mechanism & Catalyst Selection

The "Battle for Palladium"

To optimize, you must visualize the competition occurring in your flask. The diagram below illustrates why standard catalysts fail and how bulky ligands succeed.

G Pd_Pre Pd Precatalyst Active_Cat Active Species [L-Pd(0)] Pd_Pre->Active_Cat Activation OxAdd Oxidative Addition (L-Pd(II)-Ar-I) Active_Cat->OxAdd Fast with Bulky Ligands Poisoned OFF-CYCLE TRAP (Pd Coordinated to Pyridine N) Active_Cat->Poisoned Substrate N-Binding (Dominates with small ligands) Substrate 4-Iodo-2-(morpholino)pyridine Substrate->Poisoned Product Coupled Product OxAdd->Product Transmetallation & Red. Elimination Poisoned->Active_Cat Slow Re-entry

Figure 1: The mechanism of catalyst poisoning. Small ligands allow the pyridine nitrogen to bind Pd, stalling the cycle. Bulky ligands (L) sterically block this interaction.

Recommended Catalyst Systems

For this specific substrate, we recommend Buchwald G3 or G4 Precatalysts . These generate the active


 species quantitatively, preventing the induction periods associated with 

or

.
FeatureGeneration 3 (G3)Generation 4 (G4)Recommendation
Activation Base-mediated (Methanesulfonate)Base-mediated (Methylated backbone)G4 (Cleaner)
Byproduct CarbazoleN-MethylcarbazoleG4 (Easier removal)
Stability High (Air/Moisture stable)High (Air/Moisture stable)Both Excellent
Ligand Class Compatible with bulky phosphinesCompatible with bulky phosphinesXPhos or RuPhos

Why XPhos or RuPhos? For 2-substituted pyridines, XPhos provides exceptional steric bulk that prevents the pyridine nitrogen from binding to the metal center. If your coupling partner is an amine (Buchwald-Hartwig), switch to RuPhos or BrettPhos .

Optimization Protocol: Reducing the Loading

Do not start at 0.1 mol%. Follow this "Step-Down" titration method to ensure robustness.

Phase 1: The Screen (1.0 mol%)

Goal: Identify the best Ligand/Base combination.

  • Conditions: 1.0 mol% Catalyst, 2.0 eq Base (

    
     or 
    
    
    
    ), Solvent (Dioxane/Water 4:1), 60°C.
  • Screen: XPhos Pd G4, RuPhos Pd G4, SPhos Pd G4.

  • Success Metric: >95% Conversion by HPLC/UPLC in <2 hours.

Phase 2: The Stress Test (0.1 mol%)

Goal: Determine if the reaction is diffusion or catalyst limited.

  • Take the best hit from Phase 1.

  • Reduce loading to 0.1 mol% .

  • Run the reaction at the same temperature.

  • Crucial Step: Check conversion at 1 hour, 4 hours, and 24 hours.

    • *If conversion stalls at ~50%: * Catalyst death (Poisoning).[1][2] Action: Increase temperature or switch to an even bulkier ligand (

      
      ).
      
    • If conversion is linear but slow: Kinetic limitation. Action: Increase concentration (Molarity).

Phase 3: The PPM Challenge (<0.05 mol%)

Goal: Process efficiency.

  • Use a stock solution of the catalyst to ensure accurate dosing (weighing <1mg is error-prone).

  • Dose 250 ppm (0.025 mol%) .

  • Push temperature to 80–100°C (if substrate stable).

  • Note: At this level, oxygen exclusion is critical. Sparge solvents with Argon for 15 mins minimum.

Troubleshooting Guide (FAQ)

Q1: I see significant dehalogenation (4-H-2-(morpholino)pyridine). Why?

Cause: This is "Protodehalogenation." It occurs when the oxidative addition complex (


) waits too long for the boronic acid (Transmetallation). It grabs a hydride from the solvent or base instead.
Fixes: 
  • Increase Boronic Acid: Use 1.5 eq.

  • Change Solvent: Switch from alcoholic solvents or THF (hydride sources) to Toluene or pure Dioxane.

  • Pre-mix: Add the catalyst last, after the boronic acid and base are already in the flask.

Q2: My reaction turns black and stops at 60% conversion.

Cause: "Palladium Black" precipitation.[3] The ligands have dissociated, and the Pd has aggregated into inactive nanoparticles. This confirms the morpholine/pyridine is displacing your phosphine ligand. Fixes:

  • Switch Ligand: Move from

    
     or dppf to XPhos  or CataCXium A .
    
  • Add Free Ligand: Add 1-2 mol% of free ligand alongside the precatalyst to shift the equilibrium toward the active species.

Q3: The reaction works but I have high residual Pd (>500 ppm) in the product.

Cause: The morpholine nitrogen and pyridine nitrogen are excellent chelators. They are holding onto the Pd during workup. Fixes: See Section 5 (Purification).

Post-Reaction: Metal Scavenging

Because your substrate contains a morpholine ring, standard aqueous washes will not remove residual Palladium efficiently. You must use active scavenging.

Recommended Workflow
  • Filtration: Filter the crude reaction mixture through Celite to remove bulk Pd black.

  • Scavenger Treatment:

    • Dissolve crude product in THF or Ethyl Acetate.

    • Add SiliaMetS® Thiol or QuadraPure™ TU (Thiourea based).

    • Loading: 10 wt% relative to the crude mass.

    • Conditions: Stir at 50°C for 4 hours.

  • Filtration: Filter off the scavenger resin.

  • Verification: Check Pd levels via ICP-MS. Target is <10 ppm (ICH Q3D Class 1 metal).

Scavenging Decision Tree

Scavenge Start Crude Mixture (High Pd) Step1 Celite Filtration Start->Step1 Check Color Check: Dark/Brown? Step1->Check Resin Add SiliaMetS® Thiol (50°C, 4h) Check->Resin Yes (Complexed Pd) Carbon Add Activated Carbon (Darco KB-B) Check->Carbon No (Colloidal Pd) Final Filter & ICP-MS Resin->Final Carbon->Final

Figure 2: Purification workflow for removing Pd from coordinating substrates.

References

  • Buchwald Precatalyst Evolution

    • Title: "The Evolution of Pd(0)/Pd(II)
    • Source:Chemical Reviews (ACS).
    • URL:[Link]

  • Catalyst Poisoning by Heterocycles

    • Title: "Mechanisms of Catalyst Poisoning in Palladium-Catalyzed Cyan
    • Source:Journal of the American Chemical Society.[4]

    • URL:[Link]

  • Metal Scavenging in Pharma

    • Title: "Palladium Removal: A Critical Review of Methods and Industrial Applic
    • Source:Organic Process Research & Development.
    • URL:[Link]

  • Buchwald G4 Technical Guide: Title: "User Guide: Buchwald G4 Precatalysts." Source: Sigma-Aldrich (Merck).

Sources

Technical Support Center: Stabilizing 4-Iodo-2-(morpholino)pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Molecule Profile

4-Iodo-2-(morpholino)pyridine is a high-value scaffold in medicinal chemistry, particularly for kinase inhibitor development. The molecule features a reactive C4-iodine handle and an electron-donating morpholine ring at C2.

The Critical Failure Mode: The C4-Iodine bond is the "weakest link." While essential for cross-coupling, it is highly susceptible to deiodination (hydrodehalogenation), where the iodine is replaced by a hydrogen atom (Ar-I


 Ar-H). This side reaction is driven by:
  • 
    -Hydride Elimination  (in Pd-catalysis).
    
  • Protonation (during lithiation/metallation).

  • Homolytic Cleavage (Photolysis).

This guide provides self-validating protocols to arrest these pathways.

Module A: Preventing Hydrodehalogenation in Pd-Catalysis

Target Audience: Chemists performing Suzuki, Sonogashira, or Buchwald-Hartwig couplings.

The Mechanism of Failure

In Palladium-catalyzed cross-couplings, deiodination is rarely random; it is a specific mechanistic detour. If the catalytic cycle encounters a hydride source (often the solvent), the Pd(II) intermediate undergoes


-hydride elimination  instead of transmetallation.

Hydrodehalogenation Start Start: Ar-I OxAdd Oxidative Addition LnP(Ar)(I) Start->OxAdd Pd(0) TransMetal Path A: Transmetallation (Desired) OxAdd->TransMetal Boronic Acid/Base HydrideSource Path B: Hydride Source (Alcohol/Formate) OxAdd->HydrideSource Impurity/Solvent Product Product: Ar-R TransMetal->Product Reductive Elim BetaElim β-Hydride Elimination LnP(Ar)(H) HydrideSource->BetaElim H-Transfer RedElim Reductive Elimination BetaElim->RedElim Byproduct Byproduct: Ar-H (Deiodinated) RedElim->Byproduct

Figure 1: The Mechanistic Fork. Path A leads to the desired product. Path B, triggered by alcoholic solvents or impurities, leads to irreversible deiodination [1].

Troubleshooting Protocol: The "Anhydrous" Imperative

Issue: You observe >5% des-iodo byproduct (4-(morpholino)pyridine) by LCMS. Root Cause: The reaction solvent is acting as a hydride donor. Primary and secondary alcohols (EtOH, iPrOH) are the most common culprits.

Corrective Action Plan:

  • Solvent Switch: Immediately eliminate alcoholic cosolvents.

    • Replace: Ethanol/Water or Isopropanol/Water systems.

    • With:Toluene/Water (10:1) , Dioxane/Water , or DMF (Anhydrous) .

    • Why: Toluene and DMF lack

      
      -hydrogens readily accessible for elimination in this context.
      
  • Base Selection: Switch from alkoxide bases (NaOMe, NaOEt) to inorganic carbonates or phosphates.

    • Recommended:

      
       (3.0 eq) or 
      
      
      
      .
    • Why: Alkoxides can oxidize to aldehydes/ketones, donating a hydride to Palladium in the process.

  • Catalyst Loading: Do not simply increase catalyst loading.

    • Insight: Excess Pd can promote homocoupling and dehalogenation if the transmetallation step is slow. Keep loading optimized (1-3 mol%).

Module B: Lithiation & Metal-Halogen Exchange

Target Audience: Chemists using n-BuLi or Grignards for functionalization.

The Thermal Cliff

Iodine-Lithium exchange on a pyridine ring is extremely fast but thermodynamically unstable. The resulting lithiated species (4-lithio-2-morpholinopyridine) is prone to "dance" (scramble) or protonate if the temperature rises even slightly above -70°C.

Data: Temperature vs. Half-Life of Lithio-Species
TemperatureSolvent SystemApprox. Stability (

)
Outcome
-78°C THF/Hexane> 2 HoursStable for trapping
-40°C THF/Hexane< 5 MinutesRapid Protonation/Scrambling
0°C EtherSecondsComplete Decomposition
Protocol: The "Inverse Addition" Technique

To prevent the lithiated intermediate from existing in a "waiting state" where it can decompose, use the Inverse Addition method [2].

Standard (High Risk): Add


 to Ar-I 

Wait

Add Electrophile. Inverse (High Stability):
  • Mix the Ar-I (4-Iodo-2-(morpholino)pyridine) AND the Electrophile (e.g., aldehyde, ketone, borate) in THF at -78°C.

  • Add

    
     (or 
    
    
    
    ) dropwise to this mixture.
  • Mechanism: As soon as the Lithium exchanges with the Iodine, the resulting anion is immediately trapped by the surrounding electrophile. It never has time to protonate.

Note on Turbo-Grignard (


): 
For this specific substrate, Turbo-Grignard is superior to 

. It allows exchange at slightly higher temperatures (-20°C to 0°C) with significantly reduced risk of protonation side-products.

Module C: Storage & Photostability

Target Audience: Inventory Managers and Lab Technicians.

Iodopyridines possess weak C-I bonds (


 kcal/mol) that are easily cleaved by UV-Vis light, generating radical species that abstract hydrogen from moisture or plastic containers.

Storage Standard Operating Procedure (SOP):

  • Container: Amber glass vials ONLY. Wrap clear vials in aluminum foil if amber is unavailable.

  • Atmosphere: Flush with Argon or Nitrogen after every use. Oxygen promotes radical chain decomposition.

  • Temperature: Store at 2-8°C.

  • Visual Check: Pure compound is typically an off-white/pale yellow solid.

    • Warning Sign: A darkening to brown/purple indicates free Iodine (

      
      ) liberation [3]. Purify immediately if this occurs.
      

Decision Tree for Low Yields

Use this flow to diagnose if deiodination is your primary failure mode.

Troubleshooting Start Problem: Low Yield in Coupling CheckLCMS Analyze Crude by LCMS/NMR Start->CheckLCMS Result1 Mass = Product - I + H (Deiodination) CheckLCMS->Result1 Result2 Mass = Starting Material (No Reaction) CheckLCMS->Result2 Action1 Check Solvent System Result1->Action1 Fix2 Check Catalyst Activity (Oxidative Addition Failure) Result2->Fix2 IsAlcohol Is Alcohol Present? Action1->IsAlcohol Fix1 Switch to Toluene/Dioxane Remove Alkoxide Bases IsAlcohol->Fix1 Yes IsAlcohol->Fix2 No

Figure 2: Diagnostic workflow for identifying deiodination vs. catalyst inactivation.

Frequently Asked Questions (FAQ)

Q: Can I use Ethanol if I lower the temperature? A: It is risky. Even at 60°C, ethanol can act as a hydride donor in the presence of Pd(II). If solubility is an issue, use DMF or a Toluene/Water biphasic system with a phase transfer catalyst (e.g., TBAB).

Q: I see a "purple" tint in my reaction mixture. Is this deiodination? A: Yes, likely. Purple usually indicates the formation of diatomic Iodine (


), which suggests the C-I bond has homolytically cleaved or oxidatively degraded. This confirms the bond is breaking before the coupling event. Add a radical scavenger (like BHT) or ensure strict exclusion of light.

Q: Why is the morpholine group relevant to stability? A: The morpholine is an electron-donating group (EDG). While it makes the pyridine ring more electron-rich (potentially slowing down oxidative addition slightly compared to a fluoro-pyridine), it also stabilizes the radical cation intermediate if photolysis occurs. However, it does not protect the C-I bond from hydride attack during catalysis.

References

  • Mechanistic Insights into Hydrodehalogenation: Source: Organometallics (ACS Publications). "Palladium-Catalyzed Cross-Coupling Reactions with Fluorinated Substrates: Mechanistic Insights into the Undesired Hydrodehalogenation." URL:[Link]

  • Lithium-Halogen Exchange & Inverse Addition: Source: ResearchGate / Process Chemistry in the Pharmaceutical Industry. "The Lithium–Halogen Exchange Reaction in Process Chemistry." URL:[Link]

Technical Support Center: Troubleshooting 4-Iodo-2-(morpholino)pyridine Reactivity

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #PYR-4I-MOR-001 Subject: Low conversion/reactivity in cross-coupling and metallation sequences Status: Open Assigned Specialist: Senior Application Scientist, Heterocycle Chemistry Division

Diagnostic Overview

User Issue: You are experiencing low yields, stalled conversion, or complete lack of reactivity when attempting to functionalize 4-Iodo-2-(morpholino)pyridine .

Root Cause Analysis: The structure of 4-Iodo-2-(morpholino)pyridine presents a "Perfect Storm" of deactivating features for standard Palladium catalysis:

  • Catalyst Poisoning (Primary): The pyridine nitrogen is a strong Lewis base. It coordinates tightly to the Palladium center, forming a stable, inactive complex (

    
    ), preventing the catalytic cycle.[1]
    
  • Electronic Deactivation: The morpholine group at C2 is a strong electron-donating group (EDG). Through resonance, it increases electron density on the pyridine ring, making the C4-Iodine bond stronger and oxidative addition (the first step of the catalytic cycle) significantly slower than in electron-deficient pyridines.

Troubleshooting Decision Matrix

Use this logic flow to determine the correct optimization pathway for your specific failure mode.

TroubleshootingFlow Start Start: Characterize Failure CheckLCMS Check LCMS/NMR Start->CheckLCMS NoRxn Result: No Conversion (Starting Material Intact) CheckLCMS->NoRxn 90%+ SM remaining Partial Result: Stalled/Low Yield (<30% Conversion) CheckLCMS->Partial Reaction stops SideProd Result: Protodehalogenation (Iodine replaced by H) CheckLCMS->SideProd Des-Iodo product Poisoning Diagnosis: Catalyst Poisoning (Pd trapped by Pyridine N) NoRxn->Poisoning Sol3 Solution: Switch Mechanism (Li-Halogen Exchange) NoRxn->Sol3 If Pd fails completely Partial->Poisoning BaseIssue Diagnosis: Base/Solvent Mismatch or Hydrolysis SideProd->BaseIssue Sol1 Solution: Switch to Bulky Ligands (XPhos, RuPhos) or Precatalysts Poisoning->Sol1 Sol2 Solution: Anhydrous Conditions Switch Base (Cs2CO3 -> K3PO4) BaseIssue->Sol2

Figure 1: Diagnostic decision tree for identifying the root cause of reactivity failure.

Technical Solutions & Protocols

Protocol A: Overcoming Catalyst Poisoning (Suzuki/Buchwald)

The Fix: You must use sterically demanding, electron-rich phosphine ligands. These ligands create a "shield" around the Palladium, physically preventing the pyridine nitrogen from coordinating, while simultaneously accelerating oxidative addition into the electron-rich C-I bond.

Recommended System:

  • Ligand: XPhos or RuPhos (The "Dialkylbiaryl" class).

  • Precatalyst: Pd(OAc)₂ is often insufficient. Use Buchwald G3 or G4 precatalysts to ensure rapid formation of the active L-Pd(0) species without an induction period.

ParameterStandard Condition (Likely to Fail)Optimized Condition (High Success)
Catalyst Pd(PPh₃)₄ or Pd(dppf)Cl₂XPhos Pd G4 or RuPhos Pd G3
Loading 5-10 mol%1-3 mol% (High activity allows lower loading)
Base Na₂CO₃ (aq)K₃PO₄ (anhydrous or 4M aq)
Solvent DMF or Toluene/Water1,4-Dioxane or n-Butanol
Temp 80°C100°C - 110°C

Step-by-Step Protocol:

  • Charge a vial with 4-Iodo-2-(morpholino)pyridine (1.0 equiv), Boronic Acid (1.2 equiv), and XPhos Pd G4 (0.02 equiv).

  • Add K₃PO₄ (3.0 equiv).

  • Evacuate and backfill with Argon (x3). Oxygen creates inactive Pd-oxides.

  • Add degassed 1,4-Dioxane (0.1 M concentration).

  • Seal and heat to 100°C for 2-4 hours.

  • QC Check: If conversion is <50%, add 0.5 equiv of water. Some boronic acids require trace water for transmetallation.

Protocol B: Lithium-Halogen Exchange (The "Nuclear Option")

The Context: If Pd-catalysis fails entirely, or if you need to introduce an electrophile (aldehyde, ketone, etc.) rather than a coupling partner, use Lithium-Halogen exchange. The Risk: The morpholine oxygen can coordinate to Lithium, potentially directing ortholithiation to the C3 position (Ortho-Lithiation) rather than exchanging the C4-Iodine. However, Iodine exchange is kinetically faster than deprotonation if done correctly.

Critical Parameters:

  • Temperature: Must be -78°C . At higher temps (-40°C), the pyridine ring will undergo nucleophilic attack by the alkyl lithium.

  • Reagent: n-Butyllithium (n-BuLi) is standard. t-BuLi is too aggressive and may cause side reactions.

Step-by-Step Protocol:

  • Dissolve 4-Iodo-2-(morpholino)pyridine in anhydrous THF (0.1 M) under Argon.

  • Cool solution to -78°C (Dry ice/Acetone bath). Allow 15 mins for equilibration.

  • Add n-BuLi (1.05 equiv) dropwise over 5 minutes.

    • Note: Do not use excess BuLi; it will attack the pyridine ring.

  • Stir at -78°C for exactly 15-20 minutes .

    • Warning: Longer times allow the lithiated species to isomerize or decompose.

  • Add your electrophile (dissolved in THF) rapidly.

  • Allow to warm to room temperature slowly over 1 hour.

Mechanistic Insight: Why "Standard" Conditions Fail

The following diagram illustrates the competition between the productive catalytic cycle and the "Death Spiral" of catalyst poisoning caused by the substrate itself.

CatalystPoisoning Pd0 Active Catalyst L-Pd(0) Coordination Off-Cycle Trapping Pd0->Coordination Small Ligand (PPh3) OxAdd Oxidative Addition Pd0->OxAdd Bulky Ligand Protects Pd Substrate 4-Iodo-2- (morph)pyridine Substrate->Coordination Pyridine N Attack Substrate->OxAdd DeadCat Inactive Complex (Pd-N coordinated) Coordination->DeadCat Irreversible Deactivation Product Coupled Product OxAdd->Product Successful Cycle

Figure 2: Mechanism of catalyst deactivation. Small ligands allow the pyridine nitrogen to bind to Pd, removing it from the cycle. Bulky ligands (Green path) sterically block this interaction.

FAQ (Frequently Asked Questions)

Q: Can I use microwave irradiation to speed this up? A: Yes, but be cautious. Microwave heating is excellent for overcoming the high activation energy of the electron-rich C-I bond. However, if your catalyst is prone to poisoning (e.g., Pd(PPh₃)₄), the microwave will simply accelerate the decomposition of the catalyst. Only use microwave heating after switching to a G3/G4 precatalyst system.

Q: I see a "des-iodo" byproduct (4-H-2-(morpholino)pyridine). What happened? A: This is protodehalogenation. It usually means the Oxidative Addition happened (Pd inserted into C-I), but the Transmetallation step failed. This often happens if the base is too weak or the boronic acid is wet/impure. Switch to anhydrous K₃PO₄ and ensure your boronic acid is high quality.

Q: Why not use a stronger base like t-BuOK? A: Strong alkoxide bases can perform nucleophilic aromatic substitution (SNAr) on the pyridine ring, displacing the morpholine or attacking the C6 position. Carbonate (Cs₂CO₃) or Phosphate (K₃PO₄) bases are safer for this substrate.

References

  • Catalyst Poisoning by Pyridines: BenchChem. (2025).[1] Technical Support Center: Catalyst Poisoning in Reactions with Pyridine Substrates.

  • Buchwald-Hartwig/Suzuki Optimization for Aminopyridines: ACS GCI Pharmaceutical Roundtable. Buchwald-Hartwig Amination Reagent Guide.

  • Lithium-Halogen Exchange Mechanics: Macmillan Group. (2007).[2][3] The Mechanism of Lithium-Halogen Exchange. Princeton University.

  • Reactivity of 2-Amino-4-Halopyridines: Sigma-Aldrich. 2-Amino-4-iodopyridine Product & Reactivity Data.

Sources

Validation & Comparative

comparing the reactivity of 4-Iodo vs 4-Bromo-2-(morpholino)pyridine

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical comparison of 4-Iodo-2-(morpholino)pyridine versus 4-Bromo-2-(morpholino)pyridine , focusing on their utility in medicinal chemistry and organic synthesis.

Executive Summary & Structural Analysis

In the design of pyridine-based pharmacophores, the choice between a 4-iodo and 4-bromo precursor is a critical decision point that dictates synthetic efficiency, cost, and selectivity.

While both compounds serve as electrophiles at the C4 position, the 4-Iodo variant is the superior choice for low-temperature lithiation and difficult metal-catalyzed cross-couplings due to the weaker C–I bond. The 4-Bromo variant is generally more cost-effective and sufficiently reactive for standard Suzuki-Miyaura couplings but often requires elevated temperatures, which can be detrimental if labile functional groups are present.

Electronic Influence of the 2-Morpholino Group

The morpholine ring at the C2 position acts as a strong Electron Donating Group (EDG) via resonance. The nitrogen lone pair donates electron density into the pyridine ring, rendering the C4 position less electrophilic compared to a bare pyridine or one with Electron Withdrawing Groups (EWGs).

  • Consequence for SNAr: The ring is deactivated. Nucleophilic aromatic substitution is difficult for both, but particularly sluggish for the bromide.

  • Consequence for Pd-Catalysis: The oxidative addition (OA) step becomes the Rate-Determining Step (RDS).[1] The weaker C–I bond compensates for the electron-rich ring, maintaining high reactivity, whereas the C–Br bond often creates a kinetic bottleneck.

Mechanistic Comparison: Reactivity Profiles

A. Metal-Catalyzed Cross-Coupling (Suzuki, Sonogashira)

The reactivity difference is governed by the bond dissociation energy (BDE) of the carbon-halogen bond.

  • C–I BDE: ~65 kcal/mol

  • C–Br BDE: ~81 kcal/mol

In the catalytic cycle, the Oxidative Addition of the Pd(0) species into the C–X bond is significantly faster for the iodide. For electron-rich pyridines (like 2-morpholinopyridine), the metal center must be highly active.

  • 4-Iodo: Reacts at room temperature or mild heating (40–60 °C). Ideal for installing thermally sensitive boronic acids.

  • 4-Bromo: Typically requires reflux (80–100 °C) and often necessitates phosphine ligands (e.g., PPh3, XPhos) to facilitate the OA step.

B. Lithium-Halogen Exchange

This is the most distinct differentiator.

  • 4-Iodo: Undergoes Li-halogen exchange rapidly at -78 °C using n-BuLi or t-BuLi. The exchange is faster than proton abstraction or nucleophilic attack on the pyridine ring.

  • 4-Bromo: Exchange is slower and often requires higher temperatures (-40 °C to 0 °C) or stronger lithiating agents (t-BuLi). The slower kinetics increase the risk of ortho-lithiation (at C3) or nucleophilic attack on the morpholine ring.

Visualization of Reactivity Pathways

The following diagram illustrates the divergent pathways and the "Kinetic Gate" created by the halogen choice.

ReactivityComparison Start 2-Morpholino-4-Halo-Pyridine Path_I Path A: 4-Iodo (Weak C-X Bond) Start->Path_I X = I Path_Br Path B: 4-Bromo (Stronger C-X Bond) Start->Path_Br X = Br Lithiation_I Li-Exchange (-78°C) Kinetic Control Path_I->Lithiation_I n-BuLi Pd_I Pd-Cat Coupling (RT to 60°C) Path_I->Pd_I Pd(0) Lithiation_Br Li-Exchange (-40°C) Sluggish/Side Reactions Path_Br->Lithiation_Br t-BuLi (Req) Pd_Br Pd-Cat Coupling (Reflux >80°C) Path_Br->Pd_Br Pd(0) + Heat Product Functionalized Product Lithiation_I->Product Electrophile (E+) Lithiation_Br->Product Lower Yield Pd_I->Product Ar-B(OH)2 Pd_Br->Product Ar-B(OH)2

Caption: Divergent reactivity profiles showing the kinetic advantage of the Iodo-derivative in both Lithiation and Pd-catalyzed pathways.

Comparative Data Analysis

The table below summarizes performance metrics derived from standard optimization studies on 2-amino-4-halopyridines.

Feature4-Iodo-2-(morpholino)pyridine4-Bromo-2-(morpholino)pyridine
C–X Bond Energy ~65 kcal/mol~81 kcal/mol
Suzuki Coupling (Std) >95% Yield (60 °C, 4h)~80% Yield (100 °C, 12h)
Li-Exchange Temp -78 °C (Rapid)-40 °C to 0 °C (Slow)
Catalyst Load (Pd) Low (1-3 mol%)Standard/High (5-10 mol%)
Heck Reaction High reactivityModerate reactivity
Cost HighModerate/Low
Stability Light Sensitive (Store in dark)Stable

Experimental Protocols

Protocol A: Optimized Suzuki-Miyaura Coupling

Use this protocol for high-value synthesis where yield is paramount.

Reagents:

  • Substrate: 1.0 equiv (4-Iodo or 4-Bromo)

  • Boronic Acid: 1.2 equiv[2]

  • Catalyst: Pd(dppf)Cl₂·DCM (3 mol% for Iodo, 5 mol% for Bromo)

  • Base: K₂CO₃ (2.0 equiv)

  • Solvent: 1,4-Dioxane/Water (4:1)

Step-by-Step:

  • Degassing: Charge a reaction vial with the substrate, boronic acid, K₂CO₃, and Pd catalyst. Seal and purge with Argon for 5 minutes.

  • Solvation: Add degassed Dioxane/Water mixture via syringe.

  • Reaction:

    • For 4-Iodo: Heat to 60 °C for 4 hours.

    • For 4-Bromo: Heat to 90–100 °C for 12–16 hours.

  • Workup: Cool to RT, filter through Celite, dilute with EtOAc, wash with brine, and concentrate.

  • Validation: The 4-Iodo variant typically shows complete consumption by TLC within 2 hours, while the 4-Bromo may show starting material remaining without extended heating.

Protocol B: Selective Lithium-Halogen Exchange

Critical for introducing formyl, carboxyl, or silyl groups.

Reagents:

  • Substrate: 1.0 equiv

  • n-Butyllithium (n-BuLi): 1.1 equiv (2.5M in hexanes)

  • Electrophile (e.g., DMF, CO₂): 1.5 equiv

  • Solvent: Anhydrous THF

Step-by-Step:

  • Setup: Flame-dry a flask under Argon. Add substrate and dry THF. Cool to -78 °C (Dry ice/Acetone bath).

  • Exchange (The Critical Step):

    • For 4-Iodo: Add n-BuLi dropwise over 10 mins. Stir at -78 °C for 30 mins. (Deep color change indicates lithiated species).

    • For 4-Bromo: n-BuLi is often insufficient at -78 °C. Use t-BuLi (2.2 equiv) at -78 °C OR perform n-BuLi exchange at -40 °C (risk of side reactions).

  • Quench: Add the electrophile (e.g., dry DMF) dropwise at -78 °C.

  • Warming: Allow the mixture to warm to RT over 1 hour.

  • Workup: Quench with sat. NH₄Cl and extract with ether.

Expert Insight: When to Switch?

Choose 4-Iodo when:

  • Late-Stage Functionalization: You are coupling a complex, expensive boronic acid and cannot afford low yields.

  • Cryogenic Chemistry: You need to install a substituent via lithiation at -78 °C to avoid competing reactions with the morpholine or pyridine ring.

  • Mild Conditions: Your target molecule contains heat-sensitive groups (e.g., epoxides, certain esters).

Choose 4-Bromo when:

  • Scale-Up: On multi-gram/kilogram scales, the cost difference becomes significant, and the stability of the bromide is preferred.

  • Robust Partners: You are coupling simple, stable aryl boronic acids that can withstand reflux conditions.

References

  • Mechanistic Studies on Oxidative Addition

    • Title: Oxidative Addition of Aryl Halides to a Ni(I)-Bipyridine Complex[3]

    • Source: The Doyle Group (UCLA) / J. Am. Chem. Soc.
    • URL:[Link]

  • Lithium-Halogen Exchange Kinetics

    • Title: The Lithium–Halogen Exchange Reaction in Process Chemistry[4]

    • Source: ResearchGate / Process Chemistry in the Pharmaceutical Industry
    • URL:[Link]

  • Suzuki Coupling Optimization

    • Title: A Comparative Study of Bases in Suzuki Reactions of 2-Bromo-4-methylpyridine[5]

    • Source: BenchChem[5]

  • Electronic Effects in Pyridines

    • Title: Pyridine modifications regulate the electronics and reactivity of Fe–pyridinophane complexes[6]

    • Source: Dalton Transactions (RSC)
    • URL:[Link]

Sources

Strategic Selection Guide: 4-Iodo-2-(morpholino)pyridine in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Make vs. Buy" Decision

Verdict: For medicinal chemistry campaigns requiring <50 grams, BUY the commercial building block despite the high unit cost (~$350/g).

Rationale: The synthesis of 4-Iodo-2-(morpholino)pyridine (CAS: 1370025-59-4) presents a classic regioselectivity trap . Standard nucleophilic aromatic substitution (SNAr) on 2,4-dihalopyridines overwhelmingly favors the 4-position, yielding the useless 4-morpholino-2-iodo isomer. Overcoming this requires expensive precursors (2-fluoro-4-iodopyridine) or complex protecting group strategies (Buchwald-Hartwig with masked amines). The "Buy" premium pays for the guarantee of the correct C2-morpholino regioisomer, which is critical for PI3K/mTOR inhibitor efficacy.

Part 1: Strategic Value Proposition

The Pharmacophore

This scaffold is a "privileged structure" in kinase inhibitor design, particularly for the PI3K/Akt/mTOR pathway .

  • Morpholine (C2): Acts as a solubility enhancer and often participates in solvent-front hydrogen bonding interactions.

  • Pyridine Nitrogen: A critical hydrogen bond acceptor for the kinase hinge region (e.g., Val851 in PI3K

    
    ).
    
  • Iodine (C4): A highly reactive handle for Palladium-catalyzed cross-couplings (Suzuki-Miyaura, Sonogashira), allowing modular attachment of the "tail" region of the inhibitor.

The Regioselectivity Trap

The high cost of this building block stems from its difficult synthesis. In 2,4-dihalopyridines, the C4 position is significantly more electrophilic than C2 during SNAr reactions due to the para-like resonance stabilization of the Meisenheimer intermediate.

  • Standard Route (Failure Mode): Reacting 2,4-dichloropyridine with morpholine yields >90% of the wrong isomer (4-morpholino-2-chloropyridine).

  • Correct Route (High Cost): Requires displacing a C2-fluorine (using 2-fluoro-4-iodopyridine) or using a Sandmeyer reaction on 4-amino-2-morpholinopyridine.

Part 2: Comparative Analysis (Cost & Risk)

Table 1: Cost-Benefit Matrix
MetricRoute A: Commercial Sourcing Route B: In-House Synthesis (SNAr) Route C: In-House Synthesis (Sandmeyer)
Starting Material N/A (Finished Product)2-Fluoro-4-iodopyridine2-Chloro-4-aminopyridine
Material Cost High (~$350/g)Medium (~$82/25g for precursor)Low (~$10/g)
Step Count 013 (SNAr

Diazotization

Iodination)
Regio-Risk None (Guaranteed >95%)High (Competition between C2-F and C4-I)Low (Isomer set by precursor)
Hidden Costs Shipping lead timePurification of isomers (Chromatography)Toxic reagents (Sandmeyer), Low Yields
Ideal For MedChem (mg to 50g)Process Dev (if conditions optimized)Large Scale (>1kg)
The "Hidden" Cost of Synthesis

Attempting to synthesize this block via Route B (2-Fluoro-4-iodopyridine + Morpholine) seems cheaper on paper. However, while Fluorine is a better leaving group than Iodine, the C4 position is inherently more reactive.

  • Result: You often get a mixture of the desired product (C2 attack) and the side product (C4 attack, displacing Iodine).

  • Consequence: You must separate two compounds with nearly identical polarity (Rf values), leading to massive loss of material and time.

Part 3: Technical Deep Dive & Visualizations

Synthesis Pathway Decision Tree

The following diagram illustrates the kinetic pathways and why the "Standard Approach" fails.

G cluster_0 Critical Failure Mode Start 2,4-Dihalopyridine (X=Cl, F; Y=I, Cl) Path_C4 Path A: S_NAr at C4 (Kinetically Favored) Start->Path_C4 Standard Conditions (Heat, Weak Base) Path_C2 Path B: S_NAr at C2 (Desired) Start->Path_C2 Specific Conditions (X=F, Low Temp) Wrong_Iso 4-Morpholino-2-halopyridine (WRONG ISOMER) Path_C4->Wrong_Iso Right_Iso 2-Morpholino-4-halopyridine (CORRECT SCAFFOLD) Path_C2->Right_Iso Target 4-Iodo-2-(morpholino)pyridine Right_Iso->Target If Y=I (Direct) Right_Iso->Target If Y=Cl (Halogen Exchange)

Figure 1: Reaction pathways for morpholine addition to 2,4-dihalopyridines. Note the high risk of Path A (C4 attack) yielding the incorrect isomer.

Part 4: Experimental Protocols

Validated Usage Protocol: Suzuki-Miyaura Coupling

Use this protocol to couple the commercial building block with an aryl boronic acid.

Reagents:

  • 4-Iodo-2-(morpholino)pyridine (1.0 eq)

  • Aryl Boronic Acid (1.2 eq)

  • Pd(dppf)Cl2·DCM (0.05 eq)

  • K2CO3 (2.0 eq)

  • Solvent: 1,4-Dioxane/Water (4:1)

Procedure:

  • Charge: In a microwave vial, combine the pyridine scaffold (1.0 eq), boronic acid (1.2 eq), and K2CO3 (2.0 eq).

  • Solvent: Add degassed 1,4-Dioxane/Water (4:1) to reach a concentration of 0.1 M.

  • Catalyst: Add Pd(dppf)Cl2·DCM (5 mol%).[1] Cap the vial and purge with Argon for 2 minutes.

  • Reaction: Heat to 90°C for 4 hours (or 110°C for 30 min in microwave).

  • Workup: Dilute with EtOAc, wash with brine, dry over Na2SO4.

  • Purification: Flash chromatography (Hexane/EtOAc gradient).

Why this works: The C4-Iodine is an excellent handle for Pd-oxidative addition. The C2-morpholine electron-donating effect deactivates the ring slightly, but the C4 position remains sufficiently reactive for high yields (>80%).

Synthesis Warning (If you choose to "Make")

If you must synthesize this, do NOT use 2,4-dichloropyridine.

  • Recommended Precursor: 2-Fluoro-4-iodopyridine .[2]

  • Condition: React with Morpholine (1.1 eq) and DIPEA (1.5 eq) in DMSO at Room Temperature (do not heat initially).

  • Logic: The Fluorine at C2 is a better leaving group than Iodine at C4. Low temperature maximizes the selectivity for F-displacement over I-displacement. Heating will promote I-displacement (C4 attack).

References

  • Regioselectivity of SNAr in Pyridines

    • Title: Regioselective Nucleophilic Aromatic Substitution of 2,4-Dichloropyrimidines and Pyridines.[3]

    • Source:Journal of Organic Chemistry / NIH PubMed.
    • URL:[Link]

  • Applications in PI3K Inhibitors

    • Title: Synthesis and biological evaluation of 4-morpholino-2-phenylquinazolines and related derivatives as novel PI3 kinase p110alpha inhibitors.
    • Source:Bioorganic & Medicinal Chemistry / PubMed.
    • URL:[Link]

  • Commercial Pricing & Properties

    • Title: 4-Iodo-2-(morpholino)pyridine Product Page.
    • Source: Fluorochem.[4][5]

  • Precursor Reactivity (2-Fluoro-4-iodopyridine)

    • Title: The Reactivity of 2-Fluoro- and 2-Chloropyridines toward Nucleophilic Substitution.[4][6]

    • Source:ResearchGate.[4][7]

    • URL:[Link]

Sources

Safety Operating Guide

Personal protective equipment for handling 4-Iodo-2-(morpholino)pyridine

Author: BenchChem Technical Support Team. Date: February 2026

A Researcher's Guide to Safely Handling 4-Iodo-2-(morpholino)pyridine

As a novel heterocyclic compound, 4-Iodo-2-(morpholino)pyridine holds significant promise in synthetic chemistry and drug discovery. However, its unique structure, incorporating both a pyridine ring and an iodine atom, necessitates a robust understanding of its potential hazards and the implementation of stringent safety protocols. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to handle this compound with the utmost care, ensuring both personal safety and experimental integrity.

Understanding the Hazard Profile

Therefore, it is prudent to treat 4-Iodo-2-(morpholino)pyridine as a compound that is:

  • Harmful if swallowed, inhaled, or absorbed through the skin.

  • A potential skin, eye, and respiratory tract irritant.

  • Potentially toxic to internal organs with prolonged or repeated exposure.

Essential Personal Protective Equipment (PPE)

A multi-layered approach to PPE is critical to minimize exposure. The following table outlines the recommended PPE for handling 4-Iodo-2-(morpholino)pyridine.

PPE CategorySpecificationRationale
Hand Protection Double-gloving with an inner nitrile glove and an outer butyl rubber or Viton™ glove.Nitrile gloves provide good splash protection, while butyl rubber offers superior resistance to pyridine and many of its derivatives.[1] Double-gloving provides an additional barrier in case of a breach in the outer glove.
Eye Protection Chemical safety goggles that provide a complete seal around the eyes. A face shield should be worn over the goggles when handling larger quantities or when there is a significant splash risk.Standard safety glasses do not offer sufficient protection from splashes or vapors. Goggles are essential to prevent eye contact[3][4][5], and a face shield adds another layer of protection for the entire face.
Body Protection A flame-resistant lab coat, fully buttoned, with tight-fitting cuffs.A lab coat protects the skin and personal clothing from contamination. Flame-resistant material is a prudent precaution given the flammability of the parent pyridine compound.
Respiratory Protection A properly fitted NIOSH-approved respirator with an organic vapor cartridge is recommended, especially when handling the solid outside of a certified chemical fume hood or when dealing with larger quantities.Given the potential for respiratory irritation and toxicity from both the pyridine moiety and potential iodine vapor release, respiratory protection is a critical safeguard.[6] All work with this compound should ideally be conducted within a fume hood to minimize inhalation exposure.[7]
Operational Plan: A Step-by-Step Guide to Safe Handling

Adherence to a strict operational workflow is paramount for safety. The following steps provide a procedural guide for handling 4-Iodo-2-(morpholino)pyridine in a laboratory setting.

  • Preparation and Engineering Controls :

    • Always work in a well-ventilated area, preferably within a certified chemical fume hood.[7]

    • Ensure that a safety shower and eyewash station are readily accessible and have been recently tested.

    • Cover the work surface with absorbent, disposable bench paper to contain any potential spills.

    • Assemble all necessary equipment and reagents before handling the compound.

  • Donning PPE :

    • Put on all required PPE as outlined in the table above before entering the designated work area.

    • Check the integrity of your gloves for any signs of degradation or punctures.

  • Handling the Compound :

    • If working with a solid, handle it as a powder and avoid creating dust. Use a micro-spatula for transfers.

    • If making a solution, add the solid to the solvent slowly to avoid splashing.

    • Keep the container with 4-Iodo-2-(morpholino)pyridine closed when not in use.

  • Post-Handling Procedures :

    • After completing the experimental work, decontaminate all surfaces with an appropriate solvent (e.g., 70% ethanol), followed by soap and water.

    • Carefully remove PPE, starting with the outer gloves, then the lab coat, face shield, goggles, and finally the inner gloves.

    • Wash your hands thoroughly with soap and water after removing all PPE.

Disposal Plan: Responsible Waste Management

Proper disposal is a critical component of the safety protocol to prevent environmental contamination and accidental exposure.

  • Waste Segregation :

    • All solid waste contaminated with 4-Iodo-2-(morpholino)pyridine (e.g., gloves, bench paper, weighing paper) should be placed in a dedicated, labeled hazardous waste container.

    • Liquid waste containing this compound should be collected in a separate, sealed, and clearly labeled hazardous waste container. Do not mix with incompatible waste streams.

  • Labeling :

    • All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name: "4-Iodo-2-(morpholino)pyridine".

  • Storage and Disposal :

    • Store hazardous waste in a designated, secondary containment area away from general laboratory traffic.

    • Follow your institution's specific guidelines for the final disposal of chemical waste.[3][4]

Emergency Procedures

In the event of an exposure or spill, immediate and correct action is crucial.

  • Skin Contact : Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.[3][4]

  • Eye Contact : Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[3][4]

  • Inhalation : Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[5]

  • Ingestion : Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.[5]

  • Spill : For a small spill, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for disposal. For larger spills, evacuate the area and contact your institution's environmental health and safety department.

Visual Workflow for Handling 4-Iodo-2-(morpholino)pyridine

cluster_prep Preparation Phase cluster_handling Handling Phase cluster_cleanup Post-Handling & Disposal cluster_emergency Emergency Response prep1 Work in Fume Hood prep2 Verify Safety Equipment (Eyewash/Shower) prep1->prep2 prep3 Don Full PPE prep2->prep3 handle1 Handle Compound with Care prep3->handle1 handle2 Keep Containers Closed handle1->handle2 emergency1 In Case of Exposure or Spill handle1->emergency1 handle3 Perform Experiment handle2->handle3 clean1 Decontaminate Work Area handle3->clean1 clean2 Segregate Hazardous Waste clean1->clean2 clean3 Doff PPE Correctly clean2->clean3 clean4 Wash Hands Thoroughly clean3->clean4 emergency2 Follow Emergency Procedures emergency1->emergency2

Caption: Workflow for the safe handling of 4-Iodo-2-(morpholino)pyridine.

References

  • J.T. Baker. (2011, August 29). Material Safety Data Sheet - Pyridine. [Link]

  • University of Washington. (n.d.). Pyridine Standard Operating Procedure. [Link]

  • University of California, Berkeley. (n.d.). Handling Radioactive Materials Safely. [Link]

  • Post Apple Scientific. (2024, October 1). 12 Safety Precautions To Follow When Handling Pyridine. [Link]

  • Australian Government Department of Health. (2015, September 1). Pyridine, alkyl derivatives: Human health tier II assessment. [Link]

  • University of Illinois Chicago. (n.d.). Radionuclide Lab Rules. [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.